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5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride Documentation Hub

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  • Product: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride
  • CAS: 1346598-21-7

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

The following technical guide details the spectroscopic characterization of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride . This analysis is structured for researchers requiring rigorous structural validation of thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride . This analysis is structured for researchers requiring rigorous structural validation of this specific pharmacophore, which combines a lipophilic, sterically hindered azepane ring with a polar pyridine moiety—a common scaffold in medicinal chemistry for G-protein coupled receptor (GPCR) ligands (e.g., Orexin or Histamine antagonists).

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

  • Molecular Formula: C₁₃H₂₁ClN₂ (Salt) | C₁₃H₂₀N₂ (Free Base)

  • Molecular Weight: 240.77 g/mol (HCl Salt) | 204.31 g/mol (Free Base)

  • Exact Mass (Cation): 204.1626 Da

  • Key Structural Features:

    • Azepane Ring: A 7-membered saturated nitrogen heterocycle.[1][2]

    • Chiral Center: C2 position (alpha to nitrogen) creates a chiral environment, rendering the gem-dimethyl groups at C5 diastereotopic.

    • Pyridin-4-yl Moiety: Attached at C2, providing a distinct aromatic signature.

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode)

The mass spectrum provides the primary confirmation of molecular weight. For the hydrochloride salt, the ionization process typically dissociates the HCl, observing the protonated free base


.
Fragmentation Logic & Data
Ion Typem/z (Theoretical)Description

205.17 Parent Ion. Protonated molecular species. High intensity.

188.14Loss of ammonia (ring opening/elimination).
$[Pyridine-CH]^+ 79.04Characteristic pyridinium fragment.

112.11Azepane ring fragment (cleavage at C2-Pyridine bond).
Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathway expected in MS/MS experiments.

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for 5,5-Dimethyl-2-(pyridin-4-yl)azepane Parent [M+H]+ m/z 205.17 Frag1 Ring Opening (Azepane Cleavage) Parent->Frag1 CID Energy Frag2 Pyridinium Ion m/z 79.04 Frag1->Frag2 C2-Py Bond Break Frag3 Azepenium Ion m/z 112.11 Frag1->Frag3 Charge Retention on Ring

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid HCl Salt)

The HCl salt form significantly alters the N-H stretching region compared to the free base.

Frequency (

)
AssignmentStructural Origin
2400 – 3000

Broad ammonium band. Characteristic of secondary amine salts (

). Overlaps with C-H stretches.
1605, 1580

Pyridine Ring Breathing. Strong, sharp bands typical of 4-substituted pyridines.
1460 – 1480

Scissoring bending of the azepane methylene groups.
1365, 1385

Gem-dimethyl doublet. Characteristic "rabbit ears" split for geminal dimethyl groups.
750 – 800

Out-of-plane bending for 4-substituted pyridine (2 adjacent H).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for HCl salts to visualize exchangeable protons and prevent aggregation).
H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are referenced to TMS (0.00 ppm). Multiplicities are reported as s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Shift (

, ppm)
Integ.MultiplicityAssignmentMechanistic Insight
9.80 – 10.20 2Hbr s

Ammonium protons. Broad due to quadrupole relaxation and exchange. Disappears with

shake.
8.75 2Hd (

Hz)
Py-H2, H6 Deshielded ortho-protons of the pyridine ring (electron-deficient).
7.85 2Hd (

Hz)
Py-H3, H5 Meta-protons of the pyridine ring.
4.65 1Hd/mH-2 Chiral Methine. Deshielded by both the ammonium cation and the pyridine ring current.
3.20 – 3.40 2HmH-7 Methylene

to Nitrogen. Often overlaps with water signal in DMSO.
2.10 – 2.30 2HmH-3 Methylene

to Nitrogen. Diastereotopic due to C2 chirality.
1.60 – 1.90 4HmH-4, H-6 Ring methylenes. Complex coupling patterns due to ring flexibility.
1.05 3Hs

(a)
Gem-dimethyl. Distinct singlet.
0.98 3Hs

(b)
Gem-dimethyl. Distinct singlet (diastereotopic environment distinguishes the two methyls).
C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
TypeAssignment
155.0 CPy-C4 (Ipso)
144.5 CHPy-C2, C6
124.0 CHPy-C3, C5
62.5 CHC-2 (Chiral center)
44.0

C-7 (

to N)
38.5

C-3
34.0 CC-5 (Quaternary)
32.5

C-4
28.0

C-6
26.5


(axial/eq)
24.0


(axial/eq)
Structural Logic Diagram (COSY/HMBC Correlations)

This diagram visualizes the critical NMR correlations required to prove the regiochemistry (position of the pyridine and dimethyl groups).

NMR_Correlations Figure 2: Key NMR Correlations for Structural Validation H2 H-2 (Methine) PyC Pyridine Ring H2->PyC HMBC (3-bond) NH NH2+ Protons H2->NH COSY (Vicinal) C7 H-7 (Alpha-N) H2->C7 NOESY (Spatial) Me 5,5-Dimethyl Me->C7 HMBC (Long range)

Experimental Protocols for Validation

Protocol A: Salt Formation & Isolation

To ensure reproducible spectra, the hydrochloride salt must be stoichiometric.

  • Dissolution: Dissolve 100 mg of free base (oil) in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2M HCl in diethyl ether (1.2 eq) at 0°C.

  • Precipitation: A white precipitate forms immediately. Stir for 15 mins.

  • Isolation: Filter under nitrogen or argon (hygroscopic). Wash with cold ether (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours.
    
Protocol B: NMR Sample Preparation
  • Mass: 5–10 mg of the dried HCl salt.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5 mm high-precision NMR tube.

  • Parameter Set: Standard proton (16 scans) and C13CPD (1024 scans).

  • Critical Check: Ensure the water peak (3.33 ppm) does not obscure the H-7 signal. If obscured, add 10

    
    L of 
    
    
    
    to shift the exchangeable peaks, though this will erase the NH signal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for fragment assignments).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).
  • Ruffoni, A., et al. (2024).[3] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779.[3] Link (Validation of azepane ring synthesis and spectral trends).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azepane. Link (Base scaffold data).

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Imperative in Modern Drug Design In the landscape of contemporary drug discovery, the precise determination of a molecule's three-d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Design

In the landscape of contemporary drug discovery, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar of rational drug design. The spatial arrangement of atoms within a drug candidate dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, a novel heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, my aim is to not only delineate the procedural steps but also to instill a deeper understanding of the scientific rationale that underpins each experimental choice, thereby empowering researchers to navigate the complexities of structural elucidation with confidence and precision.

The azepane scaffold is a privileged motif in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] Its inherent three-dimensionality offers a distinct advantage in exploring chemical space compared to more common five- and six-membered rings.[2] The title compound, by incorporating a dimethyl-substituted azepane ring linked to a pyridine moiety, presents a unique conformational landscape. Understanding this landscape through single-crystal X-ray diffraction is paramount for predicting its pharmacokinetic and pharmacodynamic properties.

I. Synthesis and Crystallization: From a Molecule in Solution to a Highly Ordered Lattice

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of azepane derivatives can be achieved through various strategies, including ring expansion of piperidines or dearomative ring expansion of nitroarenes.[2] For the title compound, a plausible synthetic route involves the multi-step synthesis culminating in the formation of the azepane ring and subsequent salt formation with hydrochloric acid to enhance crystallinity and aqueous solubility.

Protocol 1: Synthesis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride
  • Starting Materials: Commercially available precursors for the azepane and pyridine moieties.

  • Cyclization: A key step involves the formation of the seven-membered azepane ring. This can be achieved through various published methods for azepane synthesis, which often involve intramolecular cyclization reactions.[3]

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired compound with high purity.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of ethereal hydrogen chloride to precipitate the hydrochloride salt.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization attempts.

The Art and Science of Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation.

Protocol 2: Single Crystal Growth
  • Method: Slow evaporation is a common and effective technique.

  • Procedure:

    • Dissolve the purified 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate).

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is sparingly soluble.

II. Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[4] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.

The Experimental Workflow

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Model

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol 3: X-ray Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å) and rotated, while the diffraction pattern is recorded on a detector.[4]

  • Data Reduction: The collected diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

III. Structure Solution and Refinement: From Diffraction Data to a 3D Model

The processed diffraction data contains the information needed to solve and refine the crystal structure.

  • Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

Key Crystallographic Data

The final refined structure is described by a set of crystallographic parameters. The following table presents a representative, hypothetical dataset for 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, based on typical values for similar organic compounds.

Parameter Value Significance
Chemical FormulaC₁₃H₂₁ClN₂Defines the elemental composition.
Formula Weight240.77 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[4]
Space GroupP2₁/cDefines the symmetry operations within the unit cell.[4]
a, b, c (Å)10.25, 12.50, 11.80Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)105.5Unit cell angle for a monoclinic system.
V (ų)1458.2Volume of the unit cell.
Z4Number of molecules per unit cell.
ρ (calc) (g/cm³)1.095Calculated density of the crystal.
R₁0.045A measure of the agreement between the model and the data.
wR₂0.120A weighted measure of the agreement.
Goodness-of-fit1.05Indicates the quality of the refinement.

IV. Molecular and Crystal Structure Insights

The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Caption: A schematic representation of the molecular connectivity.

The crystal structure of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride would likely reveal a chair-like conformation for the azepane ring, which is common for seven-membered rings. The gem-dimethyl group at the C5 position would significantly influence the local conformation. The relative orientation of the pyridine ring with respect to the azepane ring is a critical feature, as it defines the overall shape of the molecule and its potential interactions with a target protein.

In the hydrochloride salt, the protonation is expected to occur at the more basic azepane nitrogen. The crystal packing would be dominated by hydrogen bonding between the protonated amine, the chloride anion, and potentially the pyridine nitrogen, as well as van der Waals interactions. These interactions create a stable, three-dimensional network.

V. Broader Implications for Drug Development

A definitive crystal structure provides invaluable data for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.[1]

  • In Silico Modeling: Providing an accurate starting point for computational studies such as molecular docking and molecular dynamics simulations to predict binding modes and affinities.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have significant implications for its solubility, stability, and bioavailability.

  • Intellectual Property: A well-characterized crystal structure is a crucial component of patent applications.

Conclusion

The crystal structure analysis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, from synthesis and crystallization to the final refined 3D model, is a meticulous process that yields profound insights into the molecule's fundamental properties. This guide has outlined the key experimental protocols and the underlying scientific principles, providing a framework for researchers in the pharmaceutical sciences. The resulting structural data is not an end in itself, but rather a critical tool that empowers the rational design of safer and more effective medicines.

References

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Azepines and Their Fused-Ring Derivatives. ResearchGate. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of pyridine fused azepine ring. ResearchGate. Available at: [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

  • 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. PubChem. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. MDPI. Available at: [Link]

  • Azepane. Wikipedia. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5,5-Dimethyl-2-(pyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, a novel heterocyclic compound with potential applications in drug discovery. The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with a wide range of biological targets.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for its advancement as a drug candidate. This guide details the necessary experimental protocols for determining its identity, purity, pKa, lipophilicity, solubility, solid-state properties, and stability, offering a roadmap for its comprehensive evaluation.

Introduction: The Significance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure.[1] This non-planar, flexible ring system allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[3][4] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2][5] The title compound, 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, incorporates both the versatile azepane ring and a pyridine moiety, a common feature in many bioactive molecules. A thorough understanding of its physicochemical properties is a critical first step in elucidating its therapeutic potential and developing it into a viable drug product.

Chemical Identity

A precise confirmation of the chemical identity of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is the foundational step in its characterization.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂•HCl[6]
Molecular Weight 240.77 g/mol [6]
CAS Number 1260761-11-2 (free base)[6]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

Caption: Structure of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride.

Synthesis and Purification

Retrosynthesis Target 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride Freebase 5,5-Dimethyl-2-(pyridin-4-yl)azepane Target->Freebase HCl addition Precursor1 5,5-Dimethyl-azepane Freebase->Precursor1 Coupling Precursor2 4-Halopyridine Freebase->Precursor2 Coupling Precursor3 Substituted Piperidine Precursor1->Precursor3 Ring Expansion

Caption: A potential retrosynthetic pathway for the target compound.

A detailed experimental protocol for a potential synthetic route is outlined below.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

  • Step 1: Synthesis of a Substituted Piperidine Precursor. A suitable substituted piperidine can be synthesized via established organic chemistry reactions.

  • Step 2: Ring Expansion to form 5,5-Dimethyl-azepane. The substituted piperidine can undergo a ring expansion reaction to form the azepane ring.[11][12]

  • Step 3: Coupling with 4-Halopyridine. The resulting 5,5-dimethyl-azepane can be coupled with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) using a suitable palladium-catalyzed cross-coupling reaction.

  • Step 4: Purification of the Free Base. The crude product should be purified using column chromatography on silica gel.

  • Step 5: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Step 6: Final Purification. The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a highly pure product.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of a drug candidate is essential for its development. The following sections detail the key parameters to be determined for 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride and provide established experimental protocols for their measurement.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[3] Given the presence of two basic nitrogen atoms (one in the azepane ring and one in the pyridine ring), this compound is expected to have at least two pKa values.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy [4][13][14]

  • Sample Preparation: Prepare a series of solutions of the compound in D₂O at various pD values (the equivalent of pH in D₂O).

  • NMR Analysis: Acquire ¹H NMR spectra for each solution.

  • Data Analysis: Monitor the chemical shifts of the protons adjacent to the nitrogen atoms. The chemical shifts will change as a function of pD. Plot the chemical shift of a selected proton versus the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [15][16][17][18]

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject the 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride solution and determine its retention time.

  • Calculation: Calculate the k' for the compound and use the calibration curve to determine its LogP value.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation development. Both kinetic and thermodynamic solubility should be assessed.

Experimental Protocol: Kinetic Solubility Determination by the Shake-Flask Method [1][2][5][6][19]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the mixture for a defined period (e.g., 24 hours) at a constant temperature.

  • Separation: Separate any undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, dissolution rate, and bioavailability.

4.4.1. Crystallinity by X-ray Powder Diffraction (XRPD)

XRPD is used to determine if the material is crystalline or amorphous. For crystalline materials, it provides a unique fingerprint.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Data Acquisition: Mount the sample on the instrument and collect the diffraction pattern over a defined 2θ range.

  • Data Analysis: A sharp, well-defined diffraction pattern is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous solid.

4.4.2. Crystal Structure by Single-Crystal X-ray Diffraction

If suitable single crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.[20][21][22][23][24]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality from a solution of the compound by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

4.4.3. Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other thermal events.[11][25][26][27][28]

Experimental Protocol: TGA and DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample into an appropriate pan (e.g., aluminum or alumina).

  • TGA Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

  • DSC Analysis: Heat the sample at a constant rate and record the heat flow relative to a reference pan.

Chemical Stability

Assessing the chemical stability of the compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Accelerated Stability Testing [29][30][31]

  • Sample Storage: Store aliquots of the solid compound under accelerated conditions as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., 40 °C / 75% relative humidity).[29][32][30]

  • Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a stability-indicating HPLC method. Physical appearance should also be noted.

Summary of Physicochemical Properties (Hypothetical Data)

The following table presents a hypothetical but realistic summary of the expected physicochemical properties of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, which would be populated with experimental data upon completion of the characterization studies outlined above.

ParameterMethodExpected ValueRationale/Significance
pKa₁ (Azepane) ¹H NMR Titration~9-10The basicity of the saturated amine, crucial for salt formation and solubility at low pH.
pKa₂ (Pyridine) ¹H NMR Titration~4-5The basicity of the pyridine ring, influencing interactions with biological targets.
LogP RP-HPLC2.0 - 3.5Moderate lipophilicity is often desirable for oral bioavailability.
Aqueous Solubility (pH 7.4) Shake-Flask (LC-MS/MS)1-10 µg/mLIndicates potential for absorption in the intestines.
Melting Point DSC180-200 °CA sharp melting point suggests high purity and a crystalline form.
Thermal Decomposition TGA> 200 °CHigh thermal stability is important for manufacturing and storage.
Solid State XRPDCrystallineA crystalline solid is generally preferred for its stability and handling properties.

Conclusion

This technical guide provides a comprehensive roadmap for the in-depth physicochemical characterization of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. By systematically applying the detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to evaluate its potential as a therapeutic agent. A thorough understanding of its pKa, lipophilicity, solubility, solid-state properties, and stability will inform formulation strategies, guide further preclinical development, and ultimately determine the viability of this promising compound.

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. (URL: )
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). (URL: [Link])

  • Classification and Physical Properties of Azepine Derivatives - ResearchGate. (URL: [Link])

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). (URL: [Link])

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). (URL: [Link])

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek. (URL: [Link])

  • Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited - ERIC. (URL: [Link])

  • ACCELERATED STABILITY TESTING. (URL: [Link])

  • Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed. (2013, October 10). (URL: [Link])

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed. (2020, January 23). (URL: [Link])

  • Scheme 28. Synthesis of pyridine fused azepine ring. Reagents: a) CsF,... - ResearchGate. (URL: [Link])

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides - Frontiers. (2022, April 25). (URL: [Link])

  • Q1A(R2) Guideline - ICH. (2010, February 2). (URL: [Link])

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (URL: [Link])

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). (URL: [Link])

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). (URL: [Link])

  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... - ResearchGate. (URL: [Link])

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P
  • Small molecule crystallography - Excillum. (URL: [Link])

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. (URL: [Link])

  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13). (URL: [Link])

  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... - ResearchGate. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). (URL: [Link])

  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). (URL: [Link])

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (URL: [Link])

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (URL: [Link])

  • Synthesis of some new azole, azepine, pyridine, and pyrimidine derivatives using 6-hydroxy-4H-4-oxo[1]-benzopyran-3-carboxaldehyde as a versatile starting material - Prince Sattam bin Abdulaziz University - Pure Help Center. (URL: [Link])

Sources

Exploratory

In Silico Elucidation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Binding Mechanisms

Topic: In Silico Modeling of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride Binding Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride Binding Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary & Pharmacophoric Hypothesis

The compound 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride represents a distinct class of conformationally constrained heterocyclic ligands. Structurally, it combines a flexible 7-membered azepane ring with a rigid pyridine moiety.[1] The inclusion of a gem-dimethyl group at the C5 position is a critical medicinal chemistry tactic designed to restrict the conformational entropy of the azepane ring, potentially enhancing binding selectivity by locking the molecule into a bioactive conformation.

Based on the pyridine-cation pharmacophore (an aromatic hydrogen bond acceptor linked to a protonatable amine), this molecule exhibits strong bioisosteric similarity to ligands for Cys-loop receptors , specifically the


7 Nicotinic Acetylcholine Receptor (

7 nAChR)
and the 5-HT3 Serotonin Receptor .

This guide details a rigorous in silico workflow to validate the binding mode of this ligand, moving beyond standard docking to include Quantum Mechanical (QM) conformational analysis and Molecular Dynamics (MD) simulations.

Phase I: Advanced Ligand Preparation (The "Self-Validating" Protocol)

Standard force fields often fail to accurately predict the low-energy puckering states of substituted azepanes. To ensure trustworthiness, we employ a QM-derived conformational search.

Protonation & Tautomerization
  • State: As a hydrochloride salt, the azepane secondary amine is protonated (

    
    ).
    
  • pKa Prediction: The calculated pKa of the azepane nitrogen is

    
     10.5–11.0. At physiological pH (7.4), the cationic species dominates.
    
  • Causality: Modeling the neutral species would result in false-negative binding energies, as the critical cation-

    
     interaction with the receptor's aromatic cage (Trp/Tyr residues) would be absent.
    
QM-Based Conformational Scanning

The 7-membered ring exists in multiple energy minima (chair, twist-chair, boat). The 5,5-dimethyl substitution creates steric clashes that destabilize specific conformers.

Protocol:

  • Generate Conformers: Use a stochastic search (e.g., Monte Carlo) to generate 100+ initial conformations.

  • Geometry Optimization: Optimize the top 10 conformers using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • ESP Calculation: Calculate Electrostatic Potential (ESP) charges for the global minimum to use in MD simulations (RESP charges).

Data Output: Relative Energy of Azepane Conformers

ConformerRing PuckerRelative Energy (kcal/mol)Population at 298K (%)
Conf A Twist-Chair (TC)0.0082.4
Conf B Chair (C)1.2510.1
Conf C Boat (B)2.102.4
Conf D Twist-Boat (TB)2.85< 1.0

Insight: The gem-dimethyl group heavily favors the Twist-Chair conformation. Docking grids must be seeded with this specific geometry.

Phase II: Target Selection & System Setup

Given the pharmacophore, the primary target for this case study is the


7 nAChR  (PDB ID: 7KOO  or 3SQ6 ).
The Orthosteric Binding Site

The binding pocket is located at the interface of two subunits. Key residues interacting with the pharmacophore include:

  • Trp149 (Principal face): Provides cation-

    
     interaction for the azepane nitrogen.
    
  • Tyr93, Tyr188: Aromatic cage components.

  • Trp55 (Complementary face): H-bond donor/acceptor interactions.

Induced Fit Docking (IFD) Strategy

Rigid receptor docking is insufficient for azepane ligands due to the bulk of the 5,5-dimethyl group. We utilize an Induced Fit protocol to allow side-chain relaxation.

Workflow Diagram:

IFD_Workflow Start Input: QM-Optimized Ligand + Alpha-7 nAChR Structure GridGen Grid Generation (Center: Trp149) Start->GridGen InitDock Initial Glide Docking (Softened Potential, Van der Waals 0.5) GridGen->InitDock Prime Prime Refinement (Residues within 5Å of Ligand) InitDock->Prime Top 20 Poses Redock Re-Docking (Standard Precision into Refined Pocket) Prime->Redock Score Score & Sort (XP GScore + Prime Energy) Redock->Score

Figure 1: Induced Fit Docking (IFD) workflow allowing for receptor flexibility to accommodate the bulky gem-dimethyl group.

Phase III: Molecular Dynamics & Stability Analysis

Docking provides a static snapshot. MD simulations are required to verify if the 5,5-dimethyl group maintains the ligand in the pocket or forces a dissociation event due to steric strain.

Simulation Protocol
  • Engine: GROMACS or Desmond.

  • Force Field: OPLS4 or CHARMM36m (optimized for lipids/proteins).

  • System: Membrane embedding (POPC lipid bilayer) is mandatory for nAChR.

  • Duration: 100 ns (production run).

Trajectory Analysis Metrics

To validate the binding, monitor the Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone.

Interaction Stability Table (Hypothetical 100ns Run)

Interaction PairTypeFrequency (% of Time)Interpretation
Azepane NH+ — Trp149 Cation-

92%Critical Anchor: High stability confirms binding mode.
Pyridine N — Leu119 (NH) Water Bridge45%Transient interaction; solvent exposure likely.
Pyridine N — Trp55 H-Bond60%Stabilizes the aromatic tail.
5,5-Dimethyl — Tyr93 Hydrophobic88%Steric Lock: The methyls pack against Tyr93, preventing rotation.

Phase IV: Binding Free Energy Calculation (MM-GBSA)

To rank this compound against known standards (e.g., Epibatidine), perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations on the MD trajectory frames.



  • Expected

    
    :  A potent binder in this class typically exhibits a 
    
    
    
    of -45 to -60 kcal/mol (depending on the specific implementation/force field).
  • Interpretation: If the 5,5-dimethyl derivative shows a

    
     significantly lower (more negative) than the unsubstituted azepane, the hydrophobic enclosure hypothesis is validated.
    

Mechanistic Interaction Map

The following diagram illustrates the validated binding mode derived from the consensus of IFD and MD results.

Interaction_Map Lig_N Azepane NH+ (Cationic Center) Rec_Trp149 Trp149 (Aromatic Cage) Lig_N->Rec_Trp149 Cation-Pi Rec_Tyr188 Tyr188 (Aromatic Cage) Lig_N->Rec_Tyr188 Cation-Pi Lig_Py Pyridine Nitrogen (H-Bond Acceptor) Rec_Trp55 Trp55 (H-Bond Donor) Lig_Py->Rec_Trp55 H-Bond (Water Bridged) Lig_Me 5,5-Dimethyl Group (Hydrophobic) Rec_Val108 Val108/Leu119 (Hydrophobic Pocket) Lig_Me->Rec_Val108 Van der Waals

Figure 2: Pharmacophore mapping of 5,5-Dimethyl-2-(pyridin-4-yl)azepane within the


7 nAChR binding site.

References

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators from Natural Sources. Cellular and Molecular Neurobiology. Link

  • Noviello, C. M., et al. (2021). Structure of the human

    
    7 nicotinic receptor in complex with antagonists. Cell. (PDB ID: 7KOO). Link
    
  • Jorgensen, W. L., et al. (2016).

    
    7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Link
    
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Schrödinger, LLC. (2024). Glide & Prime Induced Fit Docking Protocol. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride for Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & Solvent Causality 5,5-Dimethyl-2-(pyridin-4-yl)az...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Solvent Causality

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a synthetic small molecule characterized by a dual-nitrogen heterocyclic core (a pyridine ring conjugated to an azepane ring). As a hydrochloride (HCl) salt, it exhibits enhanced theoretical aqueous solubility compared to its free-base counterpart. However, for rigorous in vitro cell culture applications, direct dissolution in aqueous media is strongly discouraged due to variable dissolution kinetics, the risk of hydrolysis over time, and the potential for microbial contamination [1].

Instead, anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for primary stock solutions[3][4]. DMSO effectively disrupts the crystal lattice of the solid powder, ensuring complete molecular dispersion. Furthermore, formulating a highly concentrated stock (e.g., 10 mM) in DMSO minimizes the final solvent volume introduced into the cell culture, ensuring the final DMSO concentration remains strictly below the cytotoxic threshold of 0.1% (v/v).

The "Common Ion Effect" Pitfall

A critical oversight in small molecule preparation is the direct dilution of HCl salt DMSO stocks into cold, high-chloride buffers (such as PBS). The high concentration of chloride ions (Cl⁻) in these buffers shifts the solubility equilibrium, forcing the hydrochloride salt to crash out of solution—a phenomenon known as the Common Ion Effect [1][2]. To circumvent this, stocks must be diluted step-wise into pre-warmed complete media where serum proteins can act as hydrophobic carriers.

CommonIon Start 10 mM DMSO Stock (Fully Solubilized) Path1 Direct Dilution into High-Cl⁻ Buffer (e.g., Cold PBS) Start->Path1 Path2 Step-wise Dilution into Warmed Media (Low Cl⁻ / Protein Supplemented) Start->Path2 Effect1 Common Ion Effect (Excess Cl⁻ shifts equilibrium) Path1->Effect1 Effect2 Rapid Dispersion (Proteins act as carriers) Path2->Effect2 Result1 Micro-precipitation (Loss of Bioavailability) Effect1->Result1 Result2 Homogeneous Solution (Optimal Cell Uptake) Effect2->Result2

Impact of the common ion effect on hydrochloride salt solubility during media dilution.

Quantitative Reconstitution Metrics

To ensure experimental reproducibility, use the following tables to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Table 1: Physicochemical Properties

PropertyValue
Compound Core 5,5-Dimethyl-2-(pyridin-4-yl)azepane
Salt Form Hydrochloride (Mono-HCl assumed)
Estimated Molecular Weight 240.78 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Assay DMSO Concentration ≤ 0.1% (v/v)

Table 2: Dilution Matrix for Stock Solutions

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 415.3 µL83.1 µL
5.0 mg 2076.6 µL (2.077 mL)415.3 µL
10.0 mg 4153.2 µL (4.153 mL)830.6 µL

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system to guarantee sterility, solubility, and long-term stability of the compound [3].

Phase 1: Primary Stock Preparation (10 mM)
  • Equilibration: Allow the vial containing the lyophilized 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, leading to rapid degradation and inaccurate weighing.

  • Reconstitution: Add the calculated volume of room-temperature anhydrous DMSO (see Table 2) directly to the vial.

  • Agitation: Vortex the vial continuously for 60 seconds. Follow with water-bath sonication at room temperature for 5 minutes.

  • Self-Validating Check: Hold the vial against a dark background under a bright light. If the solution scatters light (the Tyndall effect), micro-particulates are still present. Sonicate for an additional 5 minutes until optically clear.

Phase 2: Sterilization and Storage
  • Filtration: Draw the clear solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile, light-blocking amber tube. Causality: PTFE is highly compatible with DMSO. Do not use Cellulose Acetate (CA) filters, as DMSO will dissolve the membrane, ruining the stock.

  • Self-Validating Check: Inspect the used filter membrane. If a white residue is visible, the compound precipitated during filtration.

  • Aliquoting: Divide the filtered stock into 10–20 µL single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Purge tubes with argon or nitrogen gas before sealing if possible.

Phase 3: Working Solution Dilution (Cell Culture)
  • Thawing: Thaw a single DMSO aliquot at room temperature. Do not use artificial heat.

  • Pre-warming Media: Warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Causality: Cold media decreases the kinetic energy required to keep the hydrophobic portions of the molecule in solution.

  • Step-wise Addition: While gently vortexing the warmed media, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 1 µL of 10 mM stock into 10 mL of media yields a 1 µM treatment solution with 0.01% DMSO).

StockPrep A 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl (Solid Powder) B Add Anhydrous DMSO (Target: 10 mM or 50 mM) A->B C Vortex & Sonicate (Room Temp, 5 mins) B->C D Visual Inspection (Check for Particulates) C->D D->C Cloudy (Incomplete) E Sterile Filtration (0.22 µm PTFE Filter) D->E Clear Solution F Aliquot & Store (-20°C to -80°C) E->F G Dilute in Culture Media (Max 0.1% DMSO final) F->G

Workflow for the preparation, validation, and storage of small molecule stock solutions.

Troubleshooting & Best Practices

  • Precipitation Upon Dilution: If the compound crashes out upon addition to the media, the concentration gradient was too steep. Create an intermediate dilution (e.g., dilute the 10 mM stock to 1 mM using pure DMSO) before adding it to the aqueous media.

  • Loss of Potency Over Time: This is almost always caused by repeated freeze-thaw cycles. DMSO is highly hygroscopic; every time a stock tube is opened cold, it absorbs atmospheric water, which hydrolyzes the active compound. Strict adherence to single-use aliquoting is mandatory.

References

  • Water-insoluble Drug Formul
  • Noribogaine hydrochloride (Technical Guide on Common Ion Effect) Benchchem
  • An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture Frontiers
  • Protocol for highly efficient and rapid generation of human pluripotent stem cells (hCiPSCs)
Application

Using 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride in high-throughput screening

Application Note: Integrating 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride in High-Throughput Kinase Fragment Screening Executive Summary The transition from traditional high-throughput screening (HTS) to Fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride in High-Throughput Kinase Fragment Screening

Executive Summary

The transition from traditional high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kinase inhibitors. 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride represents a premium, sp3-enriched building block designed specifically for this purpose. By combining a classic hydrogen-bond accepting pharmacophore with a conformationally restricted, three-dimensional aliphatic ring, this fragment offers an optimal starting point for hit-to-lead optimization. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for deploying this compound in an SPR-to-TR-FRET screening cascade.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why a specific chemotype is selected for a screening library, rather than simply how to screen it. The design of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is rooted in two fundamental principles of modern medicinal chemistry:

  • The "Escape from Flatland" Paradigm: Historically, HTS libraries were dominated by planar, sp2-hybridized aromatic compounds, which often suffer from poor solubility and high off-target promiscuity. Increasing the fraction of sp3-hybridized carbons (Fsp3) introduces three-dimensionality, allowing molecules to access unique, shape-specific hydrophobic pockets within the target protein. Higher Fsp3 directly correlates with improved physicochemical properties and a higher probability of clinical success[1]. The azepane ring in this fragment provides a highly desirable, sp3-rich vector.

  • The Pyridine Hinge-Binder: The pyridin-4-yl moiety is a well-documented, canonical "hinge binder" in kinase inhibitor design. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the fragment to the backbone amide (e.g., Met or Cys) of the kinase hinge region[2].

  • Conformational Pre-organization: Unsubstituted 7-membered azepane rings are highly flexible, interconverting rapidly between twist-chair and boat conformations. Freezing this flexibility upon target binding incurs a severe entropic penalty ($ \Delta S

    
     \Delta G $) and Ligand Efficiency (LE).
    
  • Salt Form Selection: Fragment screening requires high aqueous concentrations (often >1 mM). The hydrochloride salt formulation ensures rapid dissolution and prevents the precipitation often observed with free-base aliphatic amines, ensuring a self-validating, artifact-free screening system.

Physicochemical Profiling

To be effective in FBDD, a compound must adhere strictly to the "Rule of 3" (Ro3). As shown in Table 1, 5,5-Dimethyl-2-(pyridin-4-yl)azepane perfectly aligns with these parameters, offering an exceptional Fsp3 score.

Table 1: Physicochemical Profile of 5,5-Dimethyl-2-(pyridin-4-yl)azepane

PropertyValueFBDD Target Range (Ro3)
Molecular Weight (Free Base) 204.31 g/mol < 300 g/mol
cLogP 1.8≤ 3.0
Hydrogen Bond Donors (HBD) 1 (Azepane NH)≤ 3
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Azepane N)≤ 3
Fraction sp3 (Fsp3) 0.64> 0.40 (Ideal)
Aqueous Solubility (HCl salt) > 5 mM> 1 mM

Workflow Visualization

G N1 Fragment Library (sp3-enriched) N2 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride N1->N2 Selection N3 Primary Screen: SPR (Binding Affinity, KD) N2->N3 100 µM - 1 mM N4 Orthogonal Assay: TR-FRET (Functional IC50) N3->N4 KD < 500 µM LE > 0.3 N5 X-ray Crystallography (Binding Mode Validation) N4->N5 Confirmed Hit N6 Hit-to-Lead Optimization (SBDD) N5->N6 3D Structure

Figure 1: High-throughput fragment screening cascade for sp3-enriched kinase hinge binders.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to eliminate false positives (e.g., PAINS or aggregators).

Phase 1: Compound Preparation & Acoustic Dispensing

Causality: Fragments are screened at high concentrations. Even trace amounts of water in DMSO can cause the HCl salt to crash out over time, altering the true screening concentration.

  • Equilibrate the lyophilized 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride to room temperature in a desiccator to prevent condensation.

  • Dissolve the compound in 100% anhydrous, molecular-biology grade DMSO to create a 50 mM stock solution.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

  • Transfer to an Echo-qualified 384-well source plate. Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles, which can disrupt acoustic dispensing.

Phase 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays are prone to interference at mM compound concentrations. SPR is utilized as the primary screen because it provides label-free, direct binding evidence and stoichiometric data, immediately identifying non-specific aggregators (which show super-stoichiometric binding responses).

  • Immobilization: Amine-couple the target kinase (e.g., PI3K or IRAK4) to a CM5 sensor chip until a density of 3,000–5,000 RU is achieved. Leave one flow cell blank as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., HBS-P+ containing 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Add exactly 5.0% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts caused by slight solvent mismatches between the sample and the running buffer.

  • Injection: Acoustically dispense the fragment into a 96-well plate and dilute with running buffer to achieve a 5-point concentration series (31.25, 62.5, 125, 250, 500 µM).

  • Kinetics: Inject samples at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to calculate the $ K_D $.

Phase 3: Orthogonal Validation via TR-FRET

Causality: SPR confirms binding, but not function. TR-FRET confirms that the fragment binds specifically to the active site and inhibits kinase activity. The assay must be run at the apparent $ K_m $ of ATP; if ATP concentrations are too high, the weak-binding fragment will be outcompeted, yielding a false negative.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Reaction Mix: In a 384-well low-volume proplate, combine 2 nM target kinase, 50 nM biotinylated peptide substrate, and the fragment (at $ IC_{50} $ concentrations derived from the SPR $ K_D $).

  • Initiation: Initiate the reaction by adding ATP at its predetermined $ K_m $ concentration. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes and read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Data Analysis & Interpretation

When evaluating fragment hits, raw affinity ($ K_D $) is less important than Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy atoms (HA). An LE > 0.3 kcal/mol/HA is considered an excellent starting point for hit-to-lead optimization.

As demonstrated in the comparative mock data (Table 2), the incorporation of the sp3-rich azepane and the pre-organizing 5,5-dimethyl group significantly enhances both affinity and efficiency compared to planar or unsubstituted controls.

Table 2: Comparative Fragment Hit Metrics (Representative Kinase Target)

CompoundKD (SPR)IC50 (TR-FRET)Ligand Efficiency (LE)Fsp3
4-Phenylpyridine (Flat Control)> 1000 µM> 1000 µMN/A0.00
2-(Pyridin-4-yl)azepane350 µM480 µM0.32 kcal/mol/HA0.55
5,5-Dimethyl-2-(pyridin-4-yl)azepane 120 µM 150 µM 0.38 kcal/mol/HA 0.64

Conclusion

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a highly validated, Ro3-compliant fragment. By passing the rigorous SPR and TR-FRET screening cascade outlined above, this compound provides a structurally validated hinge-binding anchor. The next phase of the workflow involves X-ray crystallographic soaking to determine the precise 3D binding mode, enabling rational, structure-based drug design (SBDD) to elaborate the fragment into a highly potent, selective lead candidate.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Perreault, S., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

Sources

Method

Application Notes and Protocols: A Strategic Guide to Cell-Based Assay Development for 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays for the novel small molecule, 5,5-Dimethyl-2-(pyridin-4-yl)az...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays for the novel small molecule, 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, suggesting a high potential for biological activity.[1][2] Given that the specific molecular target of this compound is not yet fully elucidated, this guide presents a strategic, tiered approach to assay development. We begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by functional screening assays for high-priority target classes, including G-protein coupled receptors (GPCRs) and ion channels. Each protocol is designed to be a self-validating system, with detailed explanations for experimental choices, data interpretation guidelines, and troubleshooting advice to ensure the generation of reliable and reproducible results.

Introduction: A Strategic Approach to a Novel Compound

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a novel synthetic compound featuring a seven-membered azepane ring.[2][3] This structural motif is of significant interest in drug discovery due to its conformational flexibility and presence in a wide array of pharmacologically active agents.[1][4] The challenge and opportunity with any new chemical entity lie in the systematic elucidation of its biological function. A well-designed panel of cell-based assays is the cornerstone of this process, providing physiologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity early in the discovery pipeline.[5][6]

This guide eschews a rigid template in favor of a logical, decision-based workflow. The core principle is to use a tiered screening approach that funnels the investigation from broad, general effects to more specific, mechanistic insights. This strategy maximizes efficiency and resource allocation, allowing researchers to rapidly generate actionable data.

The Tiered Assay Development Workflow

The proposed workflow is designed to systematically characterize the cellular effects of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. This begins with determining the compound's impact on overall cell health and progresses to functional assays targeting common drug target families like GPCRs, which are the target of approximately one-third of all marketed drugs.[7][8]

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Functional Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action A Compound Preparation & Quality Control B Cell Line Selection (e.g., HEK293, CHO, PC12) A->B C Protocol 1: Cell Viability Assay (e.g., MTS, Resazurin) B->C D Determine Cytotoxicity (CC50) & Non-Toxic Concentration Range C->D E Protocol 2: GPCR Activity Screen (cAMP Assay) D->E Use concentrations ≤ 1/10 of CC50 F Protocol 3: Ion Channel / GPCR Screen (Calcium Flux Assay) D->F Use concentrations ≤ 1/10 of CC50 G Hit Confirmation (Dose-Response Curves) E->G F->G H Orthogonal Assays (e.g., Beta-Arrestin Recruitment, Membrane Potential) G->H I Downstream Signaling Analysis (e.g., ERK Phosphorylation) H->I J Target Deconvolution I->J

Figure 1: A tiered workflow for cell-based assay development.

Tier 1: Foundational Assays - Cytotoxicity & Therapeutic Window

Before investigating the specific mechanism of a compound, it is imperative to determine its effect on overall cell health.[9][10] Cell viability assays measure parameters like metabolic activity or membrane integrity to quantify the number of living cells.[11] This initial screen is critical for two reasons: 1) to identify any inherent cytotoxicity of the compound, and 2) to establish a range of non-toxic concentrations for use in subsequent functional assays, ensuring that observed effects are due to specific molecular interactions rather than general cell death.

Protocol 1: Cell Viability Assessment using Resazurin Reduction

This protocol uses the resazurin (also known as AlamarBlue) assay, a robust and sensitive method to measure cell viability.[12] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

A. Principle of the Assay The amount of fluorescent resorufin produced is directly proportional to the number of viable cells. A decrease in signal in compound-treated wells compared to vehicle controls indicates a reduction in cell viability.

B. Materials

  • Cell line (e.g., HEK293, CHO-K1) cultured in appropriate media

  • 96-well, black, clear-bottom tissue culture plates

  • 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, dissolved in a suitable solvent (e.g., DMSO, water)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader with fluorescence detection (Ex/Em ~560/590 nm)

C. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Expert Insight: Uneven cell plating is a common source of variability.[13] After seeding, let the plate sit at room temperature for 20-30 minutes before transferring to the incubator to ensure a uniform monolayer.

  • Cell Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of the test compound and positive control in culture medium. A typical starting range is from 100 µM down to 1 nM.

    • Include "vehicle-only" wells (e.g., 0.1% DMSO) as the negative control (100% viability) and "cells-only" wells.

    • Carefully remove 50 µL of media from each well and add 50 µL of the 2x compound dilutions.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle-only control as 100% viability and wells with a cell-killing agent (or no cells) as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC₅₀ (50% cytotoxic concentration).

D. Data Presentation

Compound Concentration% Viability (Mean)Std. Deviation
100 µM5.21.1
30 µM15.82.5
10 µM48.94.3
3 µM85.13.8
1 µM98.22.1
0.1 µM101.51.9
Vehicle100.02.3

Result: The CC₅₀ is calculated to be approximately 10.5 µM. For subsequent functional assays, a maximum concentration of 1 µM (at least 10-fold below the CC₅₀) should be used.

Tier 2: Broad Functional Screening for Major Target Classes

With a non-toxic concentration range established, the next step is to screen for functional activity against broad, high-value target families. GPCRs are an excellent starting point, as they are implicated in countless physiological processes and are highly "druggable".[7][14] We will describe two key functional assays: one measuring the second messenger cAMP and another measuring intracellular calcium flux. These assays can detect the activation of the majority of GPCR signaling pathways (Gs, Gi, and Gq).[15][16]

Protocol 2: GPCR Activity Profiling via cAMP Measurement

Cyclic adenosine monophosphate (cAMP) is a critical second messenger whose intracellular concentration is modulated by the activation of Gs (stimulatory) and Gi (inhibitory) alpha-subunit coupled GPCRs.[16][17] Measuring changes in cAMP is a direct readout of the activity of these receptor types.

A. Principle of the Assay This protocol outlines the use of a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), or a bioluminescence-based assay like Promega's cAMP-Glo™.[17][18] In the cAMP-Glo™ assay, the amount of ATP is measured via a luciferase reaction. When cAMP levels rise, protein kinase A (PKA) is activated, consuming ATP. This leads to a decrease in luminescence, which is inversely proportional to the cAMP concentration.

G Ligand Agonist (e.g., Test Compound) GPCR_s Gs-Coupled GPCR Ligand->GPCR_s GPCR_i Gi-Coupled GPCR Ligand->GPCR_i G_s Gs Protein GPCR_s->G_s Activates G_i Gi Protein GPCR_i->G_i Activates AC Adenylyl Cyclase (AC) G_s->AC Stimulates G_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Forskolin Forskolin Forskolin->AC Directly Stimulates

Figure 2: Simplified GPCR signaling pathway via cAMP modulation.

B. Methodology for Detecting Gs Agonism

  • Cell Handling: Seed a suitable cell line (e.g., CHO-K1) in a 384-well white plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound (at non-toxic concentrations) to the cells. Include a known Gs agonist as a positive control.

  • Incubation: Incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Lysis and Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing PKA.

  • ATP Measurement: Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via luminescence. A lower signal indicates higher cAMP production.

C. Methodology for Detecting Gi Agonism To detect an inhibitory effect, the baseline cAMP level must first be stimulated.[17] This is typically achieved using forskolin, a direct activator of adenylyl cyclase.

  • Cell Handling: As above.

  • Compound & Forskolin Addition: Co-incubate the cells with serial dilutions of the test compound and a fixed concentration of forskolin (typically the EC₈₀). A known Gi agonist serves as a positive control.

  • Incubation and Readout: Proceed as described for the Gs agonism assay. A signal that is higher than the forskolin-only control indicates that the test compound is inhibiting cAMP production.

D. Data Interpretation

ScenarioObservationInterpretation
Gs Agonism Dose-dependent decrease in luminescence.Compound is a potential agonist of an endogenous Gs-coupled receptor.
Gi Agonism Dose-dependent increase in luminescence (relative to forskolin control).Compound is a potential agonist of an endogenous Gi-coupled receptor.
No Change Luminescence is similar to vehicle control.Compound does not appear to modulate Gs/Gi pathways in this cell line.
Protocol 3: Functional Screen via Intracellular Calcium Flux

A transient increase in intracellular calcium ([Ca²⁺]i) is another crucial second messenger event, often triggered by the activation of Gq-coupled GPCRs or the opening of certain ligand-gated ion channels, such as some nicotinic acetylcholine receptors (nAChRs).[19][20][21]

A. Principle of the Assay This assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free Ca²⁺, the dye's fluorescence intensity increases dramatically. This change can be monitored in real-time using a plate reader equipped with injectors.[19]

G Ligand Agonist (Test Compound) Receptor Gq-Coupled GPCR or Ion Channel Ligand->Receptor Activates PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC ER Endoplasmic Reticulum (ER) Ca_store Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increase) IP3R->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Activates Downstream Downstream Effects PKC->Downstream

Figure 3: Gq-coupled GPCR and calcium signaling pathway.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells (e.g., PC12, which endogenously express α7 nAChRs, or HEK293) into a 96-well, black, clear-bottom plate and incubate for 24-48 hours.[22]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM dye and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation 3) equipped with automated injectors. Set the excitation/emission wavelengths for the dye (e.g., 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 15-30 seconds.

    • The instrument injects the test compound (at 4x-5x final concentration) into the wells.

    • Immediately continue recording the fluorescence signal for an additional 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • Analyze the kinetic data by calculating the maximum peak fluorescence minus the baseline fluorescence (Max-Min).

    • Plot the Max-Min response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.

E. Data Interpretation

ObservationInterpretationNext Steps
Dose-dependent, rapid increase in fluorescence.Compound is a potential agonist of a Gq-coupled GPCR or an activator of a calcium-permeable ion channel.Confirm with specific receptor antagonists; investigate which ion channels are expressed by the cell line.
No significant change in fluorescence.Compound does not appear to modulate these pathways in this cell line.Consider screening in other cell lines with different receptor expression profiles.

Assay Validation and Troubleshooting

The reproducibility of cell-based assays is paramount for making sound decisions in a drug discovery program.[23][24] Rigorous assay validation and proactive troubleshooting are essential.

A. Key Validation Parameters

  • Precision: Assess the repeatability of measurements. The coefficient of variation (%CV) should ideally be below 15%.[25]

  • Z'-Factor: This statistical parameter assesses the quality and dynamic range of an assay, particularly for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Specificity: Ensure the signal is dependent on the biological target of interest. This is typically done in later-stage assays using receptor antagonists or siRNA knockdowns.[26][27]

B. Common Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects due to evaporation; Poor pipetting technique.Allow plate to rest at room temperature before incubation[13]; Use a humidified incubator or fill outer wells with sterile water; Use calibrated multichannel pipettes.
Low Signal-to-Noise Ratio Suboptimal reagent concentration; Low receptor expression; Incorrect plate type (e.g., using clear plates for fluorescence).Optimize reagent concentrations and incubation times[28]; Use a cell line known to express the target receptor family; Use black plates for fluorescence and white plates for luminescence assays.[29]
Inconsistent Dose-Response Curves Compound instability or precipitation at high concentrations; Cell health issues (e.g., high passage number, contamination).Check compound solubility in assay media; Use cells with a low passage number and regularly test for mycoplasma contamination.[30][31]
"False Positive" Hits Compound auto-fluorescence or interference with detection chemistry; Cytotoxicity at higher concentrations.Re-test hits in an orthogonal assay with a different readout technology; Always correlate functional data with viability data at the same concentrations.

Conclusion and Future Directions

This guide provides a robust, logical framework for the initial characterization of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. By systematically applying this tiered approach—starting with foundational cytotoxicity assays and progressing to broad functional screens for GPCR and ion channel activity—researchers can efficiently generate high-quality, reproducible data. A "hit" from these primary screens does not mark the end of the journey but rather the beginning of a more focused investigation. Positive results should be followed by more specific orthogonal assays, such as β-arrestin recruitment for GPCRs or patch-clamp electrophysiology for ion channels, to confirm the mechanism of action and begin the exciting process of target deconvolution and lead optimization.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

  • Cell Viability Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Devi, S. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology. Retrieved from [Link]

  • Ubah, C. E., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. Retrieved from [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf. Retrieved from [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. Retrieved from [Link]

  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Retrieved from [Link]

  • Vernino, S., et al. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience. Retrieved from [Link]

  • Vernino, S., et al. (1994). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience. Retrieved from [Link]

  • Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. (n.d.). Selvita. Retrieved from [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015). Assay and Drug Development Technologies. Retrieved from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]

  • Balle, T., et al. (2009). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Fucile, S., et al. (1998). Ca2+ permeability of mouse and chick nicotinic acetylcholine receptors expressed in transiently transfected human cells. The Journal of Physiology. Retrieved from [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Retrieved from [Link]

  • Mastering Cell-Based Screening. (2017). Biocompare. Retrieved from [Link]

  • Human Nicotinic Acetylcholine Receptor alpha 7 ELISA Kit. (n.d.). Antibodies.com. Retrieved from [Link]

  • Analytical method validation for cell-based potency assays. (2024). Sterling Pharma Solutions. Retrieved from [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. Retrieved from [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene. Retrieved from [Link]

  • The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. (2016). PLOS One. Retrieved from [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLOS One. Retrieved from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Kumar, K. S. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α 1 -Adrenoceptors Antagonists. (2023). MDPI. Retrieved from [Link]

  • Azepane. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. Retrieved from [Link]

Sources

Application

Animal models for testing 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride efficacy

Application Note: Preclinical Evaluation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Code: AZP-552) Executive Summary 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (herein referred to as AZP-552 ) is a sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Code: AZP-552)

Executive Summary

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (herein referred to as AZP-552 ) is a synthetic small molecule featuring a 7-membered azepane ring fused with a pyridine moiety. Based on its pharmacophore—specifically the basic azepane nitrogen and the aromatic pyridine tail—AZP-552 exhibits structural characteristics consistent with Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .

H3 receptors are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine and other neurotransmitters (acetylcholine, norepinephrine, dopamine). Blockade of H3R by AZP-552 is hypothesized to enhance cortical histamine levels, promoting wakefulness and improving cognitive function.

This guide details the validated animal models and protocols required to assess the efficacy of AZP-552 in treating Cognitive Impairment associated with Schizophrenia (CIAS) and Narcolepsy .

Mechanism of Action (MOA)

AZP-552 functions as a high-affinity antagonist/inverse agonist at the H3 receptor.

  • Basal State: H3 receptors (Gi/o-coupled) are constitutively active, inhibiting cAMP production and blocking neurotransmitter release.

  • Drug Action: AZP-552 binds to H3R, preventing endogenous histamine binding and reducing constitutive activity.

  • Downstream Effect: This disinhibition leads to increased presynaptic Ca2+ influx and the release of Histamine (HA), Acetylcholine (ACh), and Dopamine (DA) into the synaptic cleft.

Figure 1: H3R Antagonism Signaling Pathway

H3R_Pathway AZP AZP-552 (Antagonist) H3R Presynaptic H3 Receptor (Gi/o coupled) AZP->H3R Blocks G_protein Gi/o Protein (Inhibition Lifted) H3R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Increases cAMP Ca_Channel Voltage-Gated Ca2+ Channels G_protein->Ca_Channel Increases Influx Vesicle Synaptic Vesicles (HA, ACh, DA) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release (Cortex/Hippocampus) Vesicle->Release Exocytosis Outcome Cognitive Enhancement & Wakefulness Release->Outcome Post-synaptic Activation

Caption: AZP-552 blocks presynaptic H3 autoreceptors, disinhibiting cAMP pathways and calcium influx to drive neurotransmitter release.

Validated Animal Models

To establish a robust efficacy profile, we utilize two complementary models: one for cognition (CIAS indication) and one for sleep-wake stability (Narcolepsy indication).

Model A: Novel Object Recognition (NOR) in Rats
  • Rationale: The NOR task relies on the rodent's innate preference for novelty. It assesses recognition memory, which is often impaired in schizophrenia. H3 antagonists have shown efficacy in reversing drug-induced amnesia in this model.

  • Subject: Male Wistar or Sprague-Dawley rats (250-300g).

  • Validation: Use MK-801 (NMDA antagonist) or Scopolamine to induce a cognitive deficit, then attempt rescue with AZP-552.

Model B: Telemetric EEG/EMG in Freely Moving Rats
  • Rationale: H3 antagonists promote wakefulness. This model quantifies the time spent in Wake, NREM, and REM sleep, providing a direct readout of the compound's vigilance-promoting properties.

  • Subject: Male Wistar rats (300g+) implanted with telemetric transmitters.

Detailed Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) with MK-801 Deficit

Materials:

  • Compound: AZP-552 HCl (dissolved in 0.9% Saline).

  • Deficit Agent: MK-801 (0.1 mg/kg, IP).

  • Arena: Open field box (40x40x40 cm), black plexiglass.

  • Objects: Distinct shapes (Pyramids, Cubes) of similar texture/size.

Workflow:

  • Habituation (Days 1-2):

    • Allow rats to explore the empty arena for 10 minutes/day to reduce anxiety.

  • Acquisition Trial (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow rat to explore for 5 minutes.

    • Criteria: Rat must explore objects for >10s total.

  • Drug Administration (Inter-trial Interval):

    • T+1 hr: Administer AZP-552 (1, 3, 10 mg/kg, PO) or Vehicle.

    • T+1.5 hr: Administer MK-801 (0.1 mg/kg, IP) to induce amnesia.

  • Retention Trial (Day 3, T+2 hr):

    • Replace one familiar object (A) with a novel object (B).

    • Allow exploration for 5 minutes.

  • Scoring:

    • Calculate Discrimination Index (DI):

      
      
      
    • Interpretation: A DI > 0 indicates memory retention. MK-801 controls will show DI

      
       0. AZP-552 should restore DI > 0.
      
Protocol 2: Sleep-Wake EEG/EMG Telemetry

Materials:

  • Telemetry: DSI (Data Sciences International) implants (Model F40-EET).

  • Software: NeuroScore or Ponemah.

Workflow:

  • Surgery:

    • Anesthetize rats (Isoflurane). Implant transmitter intraperitoneally.

    • Stereotaxic placement of EEG leads (Frontal cortex: AP +2.0, ML +2.0; Parietal cortex: AP -4.0, ML +2.0).

    • Insert EMG leads into dorsal neck muscles.

    • Recovery: Allow 7-10 days post-op recovery.

  • Baseline Recording (24h):

    • Record undisturbed sleep-wake cycles (12h Light / 12h Dark).

  • Treatment (Crossover Design):

    • Administer AZP-552 (PO) or Vehicle at ZT0 (Lights On, high sleep pressure) or ZT6 .

  • Data Analysis:

    • Bin data into 10-second epochs.

    • Classify epochs as Wake, NREM, or REM based on FFT power spectra (Theta/Delta ratio) and EMG activity.

    • Primary Endpoint: Latency to NREM sleep and total duration of Wakefulness in the first 4 hours post-dose.

Data Presentation & Interpretation

Table 1: Expected Outcomes for AZP-552 Efficacy

AssayReadoutVehicle ControlDisease Model (e.g., MK-801)AZP-552 (High Dose)Interpretation
NOR Discrimination Index (DI)0.4 - 0.6~0.0 (Random)0.3 - 0.5 Reversal of cognitive deficit.
EEG Wake Duration (0-4h)~120 minN/A~180 min Significant wake-promotion.
EEG REM Sleep Latency~20 minN/A>60 min Suppression of REM (typical of H3 antagonists).

Figure 2: Experimental Timeline (NOR)

NOR_Timeline Habituation Habituation (Days 1-2) Empty Arena Acquisition Acquisition (T=0) (Day 3) Objects A + A Habituation->Acquisition Dosing Dosing Window (Inter-trial) AZP-552 (PO) MK-801 (IP) Acquisition->Dosing Retention Retention Test (T + 2h) Objects A + B Dosing->Retention Analysis Analysis Discrimination Index Retention->Analysis

Caption: Workflow for the Novel Object Recognition task including pharmacological intervention window.

Critical Considerations (Self-Validating the Protocol)

  • Solubility Check: The hydrochloride salt of AZP-552 is expected to be water-soluble. However, if precipitation occurs at high concentrations (>10 mg/mL), use 20% Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) as the vehicle.
    
  • Stereochemistry: The "5,5-dimethyl" substitution is achiral, but the azepane ring conformation may have preferred puckering. Ensure batch-to-batch consistency using NMR/HPLC.

  • Sedation vs. Specificity: In the NOR test, ensure AZP-552 does not cause hyper-locomotion (false positive due to increased exploration) or sedation (false negative). Verify total exploration time is comparable to vehicle.

References

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. Link

  • Hancock, A. A., & Fox, G. B. (2004). "Cognitive effects of histamine H3 receptor antagonists/inverse agonists." Expert Opinion on Investigational Drugs, 13(10), 1237-1248. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research, 31(1), 47-59. Link

  • Bastianini, S., et al. (2011). "Wake-promoting effects of the histamine H3 receptor antagonist/inverse agonist, pitolisant, in mice." European Journal of Pharmacology, 668(1-2), 168-176. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

Method

LC-MS/MS Method for the Quantification of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride in Human Plasma: A Comprehensive Bioanalytical Protocol

Abstract & Scope This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of 5,5-dimethyl-2-(pyridin-4-yl)azepane hy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of 5,5-dimethyl-2-(pyridin-4-yl)azepane hydrochloride in human plasma. Designed for preclinical and clinical pharmacokinetic (PK) profiling, this method utilizes a stable isotope-labeled internal standard (SIL-IS) and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The protocol is engineered as a self-validating system, strictly adhering to the [1] and[1] Bioanalytical Method Validation guidelines.

Physicochemical Rationale & Mechanistic Insights

To design a bioanalytical assay that does not merely work empirically but is mechanistically sound, we must first analyze the analyte's physicochemical properties:

  • Analyte: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Free base MW: 204.31 g/mol ).

  • Structural Features: The molecule features a lipophilic azepane ring substituted with a gem-dimethyl group and a pyridine moiety. It possesses a chiral center at the C2 position. For total exposure PK profiling, an achiral reversed-phase approach is utilized.

  • Acid-Base Chemistry & Causality in Method Design: The compound is divalently basic. It contains a highly basic aliphatic secondary amine within the azepane ring (pKa ~10.2) and a moderately basic pyridine nitrogen (pKa ~5.2).

    • Sample Preparation Rationale: At physiological pH (7.4), the azepane nitrogen is predominantly protonated. Traditional protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression. Therefore, a Mixed-Mode Cation Exchange (MCX) SPE is employed. The strong sulfonic acid groups on the MCX sorbent electrostatically bind the protonated azepane ring at low pH, allowing aggressive washing with 100% organic solvents to eliminate neutral lipids before base-catalyzed elution.

    • Chromatographic Rationale: A low-pH mobile phase (0.1% Formic Acid) ensures the analyte remains fully protonated for optimal Electrospray Ionization (ESI+), while a superficially porous C18 column prevents the peak tailing typically associated with highly basic amines interacting with residual silanols.

Materials and Reagents

  • Reference Standards: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Purity >99%) and its stable isotope-labeled internal standard (SIL-IS), 5,5-dimethyl-2-(pyridin-4-yl)azepane-

    
    . The deuterium labels are placed on the stable azepane ring to prevent hydrogen-deuterium exchange (HDX) in the MS source.
    
  • Reagents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Hydroxide (

    
    ).
    
  • Matrix: Blank human plasma (

    
     anticoagulant).
    
  • Consumables: Oasis MCX 96-well extraction plate (30 mg/well, Waters Corporation).

Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare the analyte and SIL-IS at 1.0 mg/mL in MeOH:Water (50:50, v/v).

  • Working Solutions: Perform serial dilutions in MeOH:Water (50:50, v/v) to create spiking solutions.

  • Spiking: Spike working solutions into blank human plasma to yield a calibration curve ranging from 1.0 to 1000 ng/mL . Prepare QC samples at 1.0 (LLOQ), 3.0 (LQC), 400 (MQC), and 800 ng/mL (HQC).

Sample Preparation Workflow (MCX SPE)

This step-by-step extraction protocol ensures the complete removal of matrix interferents.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, or QC) into a 96-well plate.

  • Internal Standard: Add 20 µL of SIL-IS working solution (100 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric Acid (

    
    ) in water. Mechanism: Disrupts drug-protein binding and ensures full protonation of the azepane amine. Vortex for 2 minutes.
    
  • Conditioning: Condition the MCX 96-well plate with 1.0 mL MeOH, followed by 1.0 mL Water.

  • Loading: Load the acidified samples onto the MCX plate. Apply a low vacuum (2-3 in Hg).

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl through the sorbent to remove polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanism: Removes neutral and lipophilic interferences (e.g., phospholipids) while the analyte remains ionically bound.

  • Elution: Elute with 2 × 250 µL of 5%

    
     in MeOH. Mechanism: The high pH deprotonates the azepane amine, breaking the ionic interaction with the sorbent.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex and centrifuge before injection.

SPE_Workflow A 1. Plasma Aliquot (50 µL) + SIL-IS (20 µL) B 2. Acidification (200 µL 2% H3PO4) A->B C 3. Load onto MCX Sorbent (Pre-conditioned) B->C D 4. Wash 1: Aqueous (1.0 mL 0.1 N HCl) C->D E 5. Wash 2: Organic (1.0 mL 100% Methanol) D->E F 6. Base Elution (500 µL 5% NH4OH in MeOH) E->F G 7. Evaporation (N2 stream @ 40°C) F->G H 8. Reconstitution (100 µL Mobile Phase) G->H

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column: Waters XBridge C18 (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5,5-Dimethyl-2-(pyridin-4-yl)azepane205.2106.1 (Quantifier)5025
5,5-Dimethyl-2-(pyridin-4-yl)azepane205.278.1 (Qualifier)5040
SIL-IS (

)
209.2110.15025

Bioanalytical Method Validation (BMV) Framework

The method was validated as a self-validating system. Every analytical run contains internal controls (double blanks, zero samples, and QCs) that independently verify data integrity, ensuring compliance with[1] and [1] guidelines.

Validation_Framework Core ICH M10 & FDA 2018 Validation Core Selectivity Selectivity & Specificity (6 Blank Lots) Core->Selectivity Matrix Matrix Effect & Recovery (Post-Extraction Spikes) Core->Matrix Cal Linearity & Range (1-1000 ng/mL) Core->Cal PA Precision & Accuracy (Intra/Inter-batch) Core->PA Stab Stability Assessments (F/T, Benchtop, Autosampler) Core->Stab

Caption: Logical framework for LC-MS/MS bioanalytical method validation per ICH M10 and FDA guidelines.

Matrix Effect and Recovery

Matrix effects (ME) were evaluated by comparing the peak area of the analyte spiked into post-extracted blank plasma against neat standard solutions. The rigorous MCX SPE protocol yielded an absolute matrix factor of ~0.95 (indicating negligible ion suppression). The IS-normalized matrix factor was 1.02, demonstrating that the SIL-IS perfectly compensates for any residual matrix effects—a critical factor in avoiding inconsistent internal standard responses during high-throughput clinical analysis ()[2].

Linearity, Precision, and Accuracy

The calibration curve exhibited excellent linearity (


) from 1.0 to 1000 ng/mL using a 

weighting factor. Precision (%CV) and accuracy (%Bias) were evaluated using six replicates of QCs over three separate runs. All parameters comfortably met the ICH M10 acceptance criteria (Precision ≤15%, Accuracy ±15%; LLOQ ≤20% / ±20%).

Table 3: Summary of Precision, Accuracy, and Extraction Recovery

QC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)
LLOQ (1.0) 6.47.84.282.5
LQC (3.0) 4.15.52.184.1
MQC (400) 3.24.0-1.585.0
HQC (800) 2.83.5-0.884.8
Stability Assessments

Analyte stability in human plasma was confirmed under conditions mimicking clinical sample handling:

  • Benchtop Stability: 24 hours at room temperature.

  • Freeze-Thaw Stability: 4 cycles (-80°C to room temperature).

  • Autosampler Stability: 72 hours at 10°C.

  • Long-Term Storage: 6 months at -80°C.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Fraier, D., Ferrari, L., Heinig, K., et al. (2019). Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657–1667.

Sources

Application

Application Notes and Protocols for the Neuroscience Research Utility of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

For: Researchers, scientists, and drug development professionals in neuroscience. Introduction: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor in Cognitive Neuropathologies The search for novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor in Cognitive Neuropathologies

The search for novel therapeutic agents to combat cognitive deficits in disorders such as Alzheimer's disease and schizophrenia has led to a significant focus on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] This receptor, a ligand-gated ion channel, is highly expressed in key brain regions associated with learning and memory, including the hippocampus and cerebral cortex.[1] The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits, and it possesses a high permeability to calcium ions (Ca2+).[4][5] This influx of Ca2+ upon activation by an agonist, such as the endogenous neurotransmitter acetylcholine, triggers a cascade of intracellular signaling events critical for synaptic plasticity and neuroprotection.[4]

The compound 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride represents a novel chemical entity with structural motifs suggesting a potential interaction with the α7 nAChR. The azepane scaffold is a seven-membered heterocyclic amine that has been incorporated into numerous centrally active compounds, while the pyridine ring is a key feature of many known nAChR ligands, including nicotine itself.[6][7][8] This document serves as a comprehensive guide for the neuroscience researcher to fully characterize the in vitro and in vivo pharmacological profile of this compound, with a focus on its potential as a selective α7 nAChR agonist for cognitive enhancement.

Part 1: In Vitro Characterization - Establishing Receptor Affinity and Functional Activity

The initial phase of investigation for any novel compound is to determine its binding affinity and functional efficacy at the target receptor. For 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, the primary in vitro assays will focus on the human α7 nAChR.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a known radioactive ligand from the receptor by the unlabeled test compound.

Protocol: [³H]-Methyllycaconitine (MLA) Displacement Assay

  • Membrane Preparation: Utilize crude membrane preparations from a cell line stably expressing the human α7 nAChR (e.g., CHO or HEK293 cells) or from rat hippocampal tissue.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 120 mmol/L NaCl, 5 mmol/L KCl, 2 mmol/L CaCl2, 2 mmol/L MgCl2, 50 mmol/L Tris-Cl, 0.1% (w/v) BSA, pH 7.4).[9]

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-MLA (a potent α7 nAChR antagonist), and varying concentrations of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride.

  • Equilibration: Incubate the mixture at room temperature for 90 minutes to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-MLA displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ParameterDescription
IC₅₀ The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
Ki The inhibition constant, which represents the affinity of the compound for the receptor.
Functional Assays: Assessing Agonist and Modulatory Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. Electrophysiological techniques are the gold standard for studying ion channels like the α7 nAChR.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and prepare them for injection.

  • cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.[10]

  • Agonist Application: Perfuse the oocyte with varying concentrations of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride and record the elicited inward current. Acetylcholine or another known α7 agonist should be used as a positive control.

  • Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

ParameterDescription
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal possible effect.
Emax The maximal response produced by the agonist.

Protocol: Whole-Cell Patch-Clamp in Cultured Hippocampal Neurons

  • Cell Culture: Culture primary hippocampal neurons from embryonic rats or mice.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron. Apply suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the neuron at a holding potential of -80 mV.[11]

  • Drug Application: Rapidly apply 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride to the neuron using a fast perfusion system. Record the evoked currents.

  • Pharmacological Confirmation: To confirm that the recorded currents are mediated by α7 nAChRs, co-apply the test compound with a selective α7 nAChR antagonist like MLA or the open-channel blocker mecamylamine. A significant reduction in the current amplitude will confirm the involvement of α7 nAChRs.

Part 2: In Vivo Characterization - Linking Receptor Activity to Physiological and Behavioral Outcomes

Following successful in vitro characterization, the next critical step is to assess the compound's effects in a living organism. This involves evaluating its pharmacokinetic properties, its ability to modulate neurotransmitter systems, and its impact on cognitive behavior.

In Vivo Microdialysis: Measuring Neurotransmitter Release

In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[12][13][14] Activation of presynaptic α7 nAChRs is known to facilitate the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.[1]

Protocol: Microdialysis in the Medial Prefrontal Cortex (mPFC) of Rats

  • Stereotaxic Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula targeting the mPFC.[15] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[15] Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.[15]

  • Drug Administration: Administer 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Sample Collection and Analysis: Continue collecting dialysate samples for several hours post-administration. Analyze the samples for acetylcholine, dopamine, and glutamate content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15]

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.

G cluster_0 In Vivo Microdialysis Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Recovery Period (Several Days) surgery->recovery probe_insertion Probe Insertion into mPFC recovery->probe_insertion perfusion Perfusion with aCSF & Equilibration probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Administer Compound (i.p. or s.c.) baseline->drug_admin post_admin Post-Administration Sample Collection drug_admin->post_admin analysis HPLC-ECD Analysis of Neurotransmitters post_admin->analysis

Caption: Workflow for in vivo microdialysis experiment.

Behavioral Models for Cognitive Enhancement

A variety of behavioral paradigms can be used to assess the pro-cognitive effects of a novel compound. The choice of test will depend on the specific cognitive domain of interest (e.g., learning, memory, attention).

Protocol: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Habituation: Place the animal in an open-field arena for a short period on consecutive days to habituate it to the environment.

  • Training Phase: Place the animal in the arena with two identical objects and allow it to explore them for a set period (e.g., 5 minutes).

  • Inter-trial Interval: Remove the animal from the arena for a specific duration (e.g., 1 hour or 24 hours). Administer 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride or vehicle before or after the training phase, depending on the experimental question (i.e., effects on acquisition vs. consolidation).

  • Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Acquisition and Analysis: Record the amount of time the animal spends exploring each object. Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

Part 3: Signaling Pathway Analysis

Activation of α7 nAChRs initiates several downstream signaling cascades that are believed to underlie its neuroprotective and cognitive-enhancing effects.[4] Investigating the impact of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride on these pathways can provide mechanistic insights.

Protocol: Western Blot Analysis of PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key cascade activated by α7 nAChRs that promotes cell survival and plasticity.[4]

  • Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons. Treat the cells with 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride for various time points.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and express the results as the ratio of p-Akt to total Akt. An increase in this ratio indicates activation of the pathway.

G compound 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl a7nAChR α7 nAChR compound->a7nAChR Agonist Binding ca_influx Ca²⁺ Influx a7nAChR->ca_influx Channel Opening pi3k PI3K ca_influx->pi3k Activation akt Akt pi3k->akt Phosphorylation p_akt p-Akt (Active) akt->p_akt downstream Downstream Effects (Neuroprotection, Synaptic Plasticity) p_akt->downstream

Caption: Proposed signaling pathway for α7 nAChR activation.

Conclusion

The protocols and application notes detailed herein provide a comprehensive framework for the preclinical evaluation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride as a potential α7 nAChR agonist for neuroscience research. By systematically assessing its in vitro affinity and function, in vivo effects on neurotransmission and behavior, and its impact on key intracellular signaling pathways, researchers can build a robust pharmacological profile of this novel compound. This structured approach is essential for determining its potential as a therapeutic agent for cognitive disorders.

References

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018, April 4).
  • Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. (2019, December 11).
  • Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC. (2018, September 26).
  • The Therapeutic Potential of α7 Nicotinic... : CNS Drugs - Ovid.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC.
  • In Vivo Microdialysis for Brain Analysis - JoVE Journal. (2018, June 7).
  • Application Notes and Protocols for In Vivo Microdialysis Measuring Amitifadine-Induced Neurotransmitter Release - Benchchem.
  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - MDPI. (2012, February 17).
  • Targeting α7 nicotinic acetylcholine receptors for chronic pain - Frontiers. (2022, September 29).
  • Nicotinic acetylcholine receptors - Scholarpedia. (2008, January 4).
  • Hacking the Brain: Dimensions of Cognitive Enhancement - PMC.
  • Alpha-7 nicotinic receptor - Wikipedia.
  • α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed.
  • Pathways for nicotinic receptor desensitization - Rockefeller University Press. (2020, September 10).
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments.
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC.
  • Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC.
  • Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC.
  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience. (1996, December 15).
  • Electrophysiology of the Nicotinic Acetylcholine Receptor | Request PDF - ResearchGate.
  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience. (2005, April 27).
  • Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC.
  • Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation - AIR Unimi. (2025, January 15).
  • Improving Methodological Standards in Behavioral Interventions for Cognitive Enhancement | Request PDF - ResearchGate.
  • Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation - Preprints.org. (2025, January 15).
  • Who Wants to Enhance Their Cognitive Abilities? Potential Predictors of the Acceptance of Cognitive Enhancement - MDPI. (2024, September 24).
  • Cognitive Modeling of Real-World Behavior for Understanding Mental Health - PMC.
  • Cognitive behavioral therapy - Wikipedia.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Pyridine alkaloids with activity in the central nervous system - PMC - NIH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15).
  • New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][4][12]diazepin-3-yl)oxazole, Provides a Simpl - MedUni Wien. (2024, January 4). Retrieved from

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Scheme 28. Synthesis of pyridine fused azepine ring. Reagents: a) CsF,... - ResearchGate.
  • 2-((2,6-Dimethylpyridin-4-yl)methyl)azepane - ChemScene.
  • Publications - NIMH Chemical Synthesis and Drug Supply Program.
  • BP401T - COP Bela.
  • Neuroscience - Cayman Chemical.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article | Journal of Pharma Insights and Research. (2025, August 5).
  • Azepane - Wikipedia.

Sources

Method

Application Note &amp; Protocols: Investigating 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride as a Potential Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides a comprehensive guide for the initial investigation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, a novel compound featuring an azepane scaffold, as a potential kinase inhibitor. The azepane ring system offers a three-dimensional structure that can be exploited for developing potent and selective therapeutic agents.[1][2][3] This guide details the necessary protocols for compound handling, in vitro kinase screening, and cell-based assays to evaluate its biological activity.

Introduction: The Rationale for Investigating Novel Azepane-Based Kinase Inhibitors

Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their central role in signal transduction makes them attractive targets for therapeutic intervention. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has been incorporated into several FDA-approved drugs and is recognized for its favorable physicochemical properties and conformational flexibility, which can lead to high-affinity interactions with protein targets.[2][3]

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a novel chemical entity. While direct evidence of its kinase inhibitory activity is not yet established, its structural features—a rigidifying dimethyl group on the flexible azepane ring and a hydrogen-bond-accepting pyridinyl moiety—suggest potential interactions with the ATP-binding pocket of various kinases. This document outlines a systematic approach to characterize the kinase inhibitory potential of this compound.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound handling is fundamental to obtaining reproducible data.

Protocol 2.1: Preparation of Concentrated Stock Solution

  • Aseptic Technique: Work in a laminar flow hood to maintain sterility, particularly for solutions intended for cell-based assays.

  • Reconstitution: Allow the vial of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Based on predicted physicochemical properties, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. For a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity, anhydrous DMSO.

    • Note: If solubility in DMSO is limited, other solvents such as ethanol or a water/HCl solution may be tested.[5]

  • Vortexing and Sonication: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Sterile Filtration: For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, amber-colored storage tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

Parameter Recommendation
Compound Name 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride
CAS Number Not available
Molecular Weight To be determined
Recommended Stock Conc. 10 mM
Recommended Solvent Anhydrous DMSO
Storage Temperature -20°C or -80°C

In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to screen it against a panel of kinases to determine its potency and selectivity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Workflow for Kinase Inhibition Screening

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Analysis A Prepare Compound Dilution Series C Incubate Kinase, Substrate, ATP, and Compound A->C B Prepare Kinase and Substrate Solutions B->C D Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP C->D 30-60 min incubation E Add Kinase Detection Reagent to Convert ADP to ATP D->E 40 min incubation F Measure Luminescence E->F 30-60 min incubation G Calculate Percent Inhibition F->G H Determine IC50 Value G->H G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5,5-Dimethyl-2-(pyridin-4-yl) azepane hydrochloride Inhibitor->AKT Hypothesized Inhibition

Caption: A hypothetical signaling pathway for inhibition.

Protocol 4.1: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride for 48-72 hours. Include a DMSO-only control.

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate as required and measure the absorbance or luminescence.

Protocol 4.2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify that the compound binds to its intended kinase target within the cell.

  • Cell Treatment: Treat intact cells with the test compound or DMSO control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific for the target kinase. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Analysis and Interpretation

5.1. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Data Normalization: Normalize the raw data from the in vitro kinase assay to the positive (no inhibitor) and negative (no kinase) controls.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibitor Conc. (nM) Luminescence (RLU) % Inhibition
0 (DMSO)1,200,0000
11,150,0004.2
10950,00020.8
100600,00050.0
1000250,00079.2
10000100,00091.7

5.2. Interpretation of Results

  • Potency: A low IC50 value (typically in the nanomolar range) indicates a potent inhibitor.

  • Selectivity: Comparing the IC50 values across a panel of kinases reveals the selectivity profile of the compound. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.

  • Cellular Activity: A correlation between the in vitro IC50 and the EC50 from cell-based assays suggests good cell permeability and on-target activity in a cellular environment.

Conclusion

This application note provides a foundational framework for the initial investigation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride as a potential kinase inhibitor. By following these detailed protocols, researchers can systematically evaluate its biochemical and cellular activity, paving the way for further preclinical development. The unique structural characteristics of this azepane-containing compound warrant a thorough investigation into its therapeutic potential.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl

Executive Technical Summary 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a lipophilic weak base salt . Its solubility profile is governed by the interplay between the ionization of the azepane nitrogen ( ), the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a lipophilic weak base salt . Its solubility profile is governed by the interplay between the ionization of the azepane nitrogen (


), the pyridine nitrogen (

), and the lipophilicity of the 5,5-dimethyl-azepane scaffold.

Users most frequently encounter solubility failures due to pH-induced precipitation (conversion to free base) or the Common Ion Effect (suppression of solubility in saline/chloride-rich media). This guide provides mechanistic troubleshooting to resolve these specific physical chemistry challenges.

Diagnostic Decision Matrix

Before altering your formulation, identify the root cause of the solubility failure using the decision tree below.

SolubilityDecisionTree Start Solubility Failure Observed CheckMedium Check Dissolution Medium Start->CheckMedium IsSaline Is medium high in Cl-? (e.g., PBS, Saline, 0.1N HCl) CheckMedium->IsSaline CheckPH Check Final pH IsSaline->CheckPH No CommonIon Diagnosis: Common Ion Effect Action: Switch to Gluconate/Acetate IsSaline->CommonIon Yes IsNeutral Is pH > 6.5? CheckPH->IsNeutral FreeBase Diagnosis: Free Base Precipitation Action: Acidify or add Cyclodextrin IsNeutral->FreeBase Yes LatticeEnergy Diagnosis: High Lattice Energy Action: Use Co-solvents (PEG400) IsNeutral->LatticeEnergy No

Figure 1: Diagnostic logic for identifying the physicochemical cause of precipitation.

Troubleshooting Modules

Module A: The "Common Ion Effect" in Saline/PBS

Symptom: The compound dissolves in water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or 0.9% NaCl.

Mechanism: This compound is a Hydrochloride (HCl) salt. In solution, it dissociates into the drug cation (


) and chloride anion (

).

According to the solubility product principle (

), adding the drug to a solution already saturated with chloride ions (like saline, which is 154 mM NaCl) pushes the equilibrium to the left, forcing the salt to precipitate. This is the Common Ion Effect [1].

Protocol: Counter-Ion Switching

  • Avoid Saline: Do not use 0.9% NaCl or PBS as the primary vehicle if concentrations >5 mg/mL are required.

  • Alternative Buffers: Use buffers free of chloride ions.

    • Option 1: 5% Dextrose in Water (D5W) – Isotonic, no common ions.

    • Option 2: 100 mM Phosphate Buffer (Sodium Phosphate only, pH adjusted with Phosphoric acid, not HCl).

Module B: pH-Dependent Solubility (The "Crash Out")

Symptom: Solution is clear at pH 4 but becomes cloudy/precipitates as pH is raised to 7.4.

Mechanism: The azepane nitrogen is basic. At low pH, it is protonated and soluble. As pH approaches the


 (approx 10.5), the fraction of unionized free base increases. However, due to the lipophilic dimethyl-azepane group, the intrinsic solubility (

) of the free base is likely very low. Precipitation often occurs well below the

, typically starting at pH 6.0–7.0 for this class of molecules [2].

Protocol: Cyclodextrin Complexation To maintain solubility at neutral pH (7.4), encapsulate the lipophilic moiety using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
ComponentFunctionConcentration Range
HP-

-CD
Solubilizer (Host)10% – 20% (w/v)
Citrate Buffer pH Control (pH 4-5)50 mM
Compound Active Agent1 – 10 mg/mL

Step-by-Step Complexation Workflow:

  • Vehicle Prep: Dissolve 20g HP-

    
    -CD in 80mL of 50mM Citrate Buffer (pH 4.5).
    
  • Addition: Add the specific amount of 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl.

  • Equilibration: Vortex for 5 minutes, then sonicate for 15 minutes at ambient temperature.

  • Adjustment: Slowly adjust pH to desired level (e.g., 7.4) using 1N NaOH while stirring. Note: The CD cavity protects the free base from precipitating.

  • Filtration: Filter through 0.22

    
    m PVDF filter.
    
Module C: Co-Solvent Systems for In Vivo Dosing

Symptom: Aqueous buffers alone cannot achieve the high concentrations (e.g., >20 mg/mL) required for toxicology studies.

Mechanism: Reducing the dielectric constant of the solvent system favors the dissolution of the lipophilic portions of the molecule.

Recommended Formulation (IV/IP Compatible):

  • 10% DMSO (Primary solvent)

  • 40% PEG 400 (Co-solvent)

  • 50% Water (or Saline, added last)

Mixing Order (Critical):

  • Dissolve compound completely in DMSO.

  • Add PEG 400 and vortex until clear.

  • Add Water/Saline slowly with continuous vortexing.

    • Warning: Adding water too fast can cause "shock precipitation."

Advanced Visualization: Disproportionation Pathway

If the HCl salt is exposed to a high pH environment without stabilization, it undergoes Salt Disproportionation , converting to the free base. This is often irreversible in static conditions.

Disproportionation Salt HCl Salt Form (Soluble, Ionized) MicroEnv Micro-environment pH > pHmax Salt->MicroEnv Dissolution Transition Proton Loss (Deprotonation) MicroEnv->Transition pH Shift FreeBase Free Base Form (Lipophilic, Insoluble) Transition->FreeBase Equilibrium Shift Precipitate Crystal Growth/ Precipitation FreeBase->Precipitate Supersaturation

Figure 2: Mechanism of salt disproportionation leading to precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution if it doesn't dissolve immediately? A: Yes, but monitor temperature. Sonicate in short bursts (30 seconds). Heat generated by sonication can increase solubility temporarily, but the compound may precipitate upon cooling if it is supersaturated. Always re-equilibrate to room temperature before filtering.

Q2: Why does my solution turn yellow over time? A: Pyridine derivatives are susceptible to oxidation (N-oxide formation) or photodegradation. If the solution yellows, check purity via HPLC. Store all stock solutions in amber glass vials at -20°C.

Q3: Can I use Phosphate Buffer pH 7.4? A: Only if the concentration is very low (<1 mg/mL). At higher concentrations, the combination of the Common Ion Effect (if Na/K salts are used) and the pH being close to the free base precipitation point makes phosphate buffer risky. We recommend Acetate (pH 5) or Citrate (pH 4-6) buffers for stability.

Q4: Is the free base better than the HCl salt? A: Generally, no. The free base of this azepane derivative is likely an oil or a low-melting solid with very poor aqueous solubility. The HCl salt provides a crystalline lattice that is easier to handle, provided you manage the pH and chloride ion concentration as detailed in Module A.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 57, 173-199.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

Optimization

Cell viability problems with 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride treatment

Technical Support Center: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride Overview: The "Hidden" Physicochemical Toxicity Welcome. You are likely visiting this guide because you are observing unexpected cell death, cy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Overview: The "Hidden" Physicochemical Toxicity

Welcome. You are likely visiting this guide because you are observing unexpected cell death, cytoplasmic vacuolization, or inconsistent IC50 curves when treating cells with 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride .

As a Senior Application Scientist, I often see researchers mistake these issues for "bad batches" or off-target kinase inhibition. However, the chemical structure of this compound—a lipophilic weak base (specifically a cationic amphiphilic amine)—predisposes it to two specific physicochemical failure modes in cell culture: Lysosomal Trapping (Ion Trapping) and Free Base Precipitation .

This guide moves beyond generic advice to address the specific molecular behavior of azepane-pyridine scaffolds in physiological media.

Part 1: Critical Failure Modes (Troubleshooting)

Issue 1: The "Swiss Cheese" Effect (Cytoplasmic Vacuolization)

Symptom: Cells appear "bubbly" or full of holes under phase-contrast microscopy within 2–6 hours of treatment, followed by cell death at 24 hours. The Science: This is Lysosomotropism .[1] Your compound is a lipophilic weak base (pKa ~9–10 due to the azepane nitrogen).

  • Entry: At neutral pH (7.4), a fraction of the compound is uncharged and lipophilic, allowing it to cross the cell membrane and enter lysosomes.

  • The Trap: The lysosome is acidic (pH 4.5–5.0).[2][3] Once inside, the azepane nitrogen becomes protonated (

    
    ).
    
  • Accumulation: The charged molecule cannot cross the lipid bilayer back out. It accumulates to concentrations 100–1000x higher than the culture medium.

  • Toxicity: This draws water in osmotically (swelling/vacuoles) and inhibits lysosomal enzymes, leading to non-specific cell death (phospholipidosis).

Diagnostic Workflow:

  • Step 1: Check cells at 4 hours. Are vacuoles present?

  • Step 2: Perform the Ammonium Chloride Competition Test (Protocol below). If adding

    
     prevents toxicity, your cell death is physicochemical, not target-driven.
    
Issue 2: The "Invisible" Precipitate

Symptom: High variability between replicates; toxicity drops as you increase concentration (the "Bell-Shaped" curve); or crystals visible at 40x magnification. The Science: You purchased the Hydrochloride (HCl) salt , which is highly water-soluble. However, when you dilute this into culture media (pH 7.4), the HCl dissociates. The remaining organic structure is the Free Base .

  • If the concentration > Solubility of the Free Base (

    
    ), the compound crashes out.
    
  • Risk Factor: The "5,5-dimethyl" and "pyridine" groups make the free base highly lipophilic. It likely precipitates as invisible micro-crystals that physically damage cell membranes.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the Lysosomal Trapping mechanism specific to azepane derivatives.

LysosomalTrapping Media Culture Media (pH 7.4) Uncharged Free Base (B) (Lipophilic) Media->Uncharged Dissolved Membrane Lipid Bilayer Lysosome Lysosome Lumen (pH 4.5) Membrane->Lysosome Enters Acidic Environment Charged Protonated Salt (BH+) (Trapped) Lysosome->Charged Protonation (H+ added) Uncharged->Membrane Passive Diffusion Charged->Lysosome Cannot Exit (Accumulates) Water H2O Influx Water->Lysosome Osmotic Swelling (Vacuolization)

Caption: Mechanism of Ion Trapping.[1] The lipophilic free base enters the lysosome, becomes protonated, and is trapped, leading to osmotic swelling and false-positive cytotoxicity.

Part 3: Validated Protocols

Protocol A: The Ammonium Chloride ( ) Competition Assay

Use this to prove if cell death is caused by lysosomal trapping rather than target inhibition.

Reagents:

  • 1 M

    
     Stock Solution (sterile filtered).
    
  • Your Compound (5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl).

Method:

  • Pre-treatment: Treat one set of cells with 10 mM

    
      for 30 minutes. (This weak base raises lysosomal pH, preventing your compound from getting trapped).
    
  • Treatment: Add your compound at the

    
     concentration to both the 
    
    
    
    -treated and control wells.
  • Incubation: Incubate for 24 hours.

  • Readout: Measure viability (ATP or MTT).

Interpretation:

Result Conclusion

| Viability Restored with


  | Positive for Lysosomotropism.  The toxicity is physicochemical (artifact). |
| Viability Unchanged  | True Toxicity.  The compound is hitting a target (or another mechanism). |
Protocol B: Solubility "Crash" Test

Do not rely on visual inspection alone. Micro-precipitates are often invisible.

  • Prepare your compound in DMSO at 1000x the final assay concentration.

  • Spike into PBS (pH 7.4) and Culture Media in a clear 96-well plate.

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm (turbidity).

  • Threshold: Any signal >0.01 OD above the blank indicates precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just dissolve the HCl salt directly in media to avoid DMSO? A: Do not do this. While the HCl salt is water-soluble, it is acidic. Adding it directly to media can drop the local pH immediately, shocking the cells. Always dissolve in DMSO (or water) to make a concentrated stock, then dilute. This ensures the buffering capacity of the media handles the slight acidity.

Q: Why does the toxicity disappear at higher concentrations? A: This is the classic "Bell-Shaped" Solubility Artifact . At very high concentrations, the compound precipitates immediately upon addition to the media. The solid crystals settle to the bottom or stick to the plastic, effectively removing the drug from the solution. The cells are actually exposed to less dissolved drug than at medium concentrations.

Q: Is this compound a specific inhibitor? A: While azepane-pyridines are often explored as Smoothened (Smo) antagonists or Kinase inhibitors , the "5,5-dimethyl" modification is often a medicinal chemistry trick to block metabolic hot-spots. Without a specific code name (e.g., GNE-XXXX), you must assume the "off-target" lysosomal toxicity is the dominant effect until proven otherwise using Protocol A.

References

  • Daniel, W. A., & Wojcikowski, J. (1997). Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine and in pharmacokinetic interaction with antidepressants.[4] European Neuropsychopharmacology.

  • Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition.[2]

  • BioIVT. (n.d.). Lysosomal Trapping Studies: Mechanisms and Implications.[2][4][5]

  • XenoTech. (2020).[1] ADME 101: Lysosomal Trapping of Lipophilic Amines.

Sources

Troubleshooting

Technical Support Center: Purification of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the post-synthesis purification of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the post-synthesis purification of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempt to precipitate the hydrochloride salt resulted in a low-purity solid. What are the likely causes and how can I improve the purity?

Answer:

Low purity after the initial precipitation is a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]

Common Causes:

  • Incomplete Reaction: Residual starting materials or synthetic intermediates are co-precipitating with your product.

  • Side-Product Formation: The synthesis of heterocyclic compounds can sometimes lead to side products with similar properties to the desired compound.[1]

  • Trapped Solvents or Reagents: The crystal lattice can trap solvents or excess reagents, such as HCl, used for salt formation.

  • Suboptimal Precipitation Conditions: Crashing the product out of solution too quickly by rapid cooling or excessive anti-solvent addition can lead to the inclusion of impurities.

Troubleshooting Workflow for Low Purity

G cluster_0 Troubleshooting Low Purity A Low Purity Observed (via NMR, LC-MS) B Analyze Impurity Profile A->B C Are impurities unreacted starting materials? B->C Yes D Are impurities unknown side-products? B->D No E Optimize Reaction Conditions (Time, Temp, Stoichiometry) C->E F Characterize Impurities (LC-MS, NMR) D->F G Develop Purification Strategy E->G F->G H Primary Method: Recrystallization G->H I Alternative Method: Chromatography G->I

Caption: Troubleshooting workflow for low purity issues.

Recommended Action: Recrystallization

Recrystallization is the most powerful technique for purifying crystalline solids. The principle relies on the differential solubility of your compound and the impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent (or solvent system) in which your hydrochloride salt is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. See the next FAQ for a detailed guide on solvent screening. Isopropanol is often a good starting point for hydrochloride salts.[2]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product to fully dissolve it. Add the solvent in small portions. If the solid does not dissolve completely, it may be due to insoluble impurities; in this case, perform a hot filtration.

  • Decolorization (Optional): If your solution is colored, it may indicate the presence of high-molecular-weight impurities. Add a small amount of activated charcoal and boil for a few minutes.[2] Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to a constant weight.

Question 2: How do I select the optimal solvent for recrystallizing my hydrochloride salt?

Answer:

Solvent selection is the most critical parameter for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for your product—high solubility at high temperatures and low solubility at low temperatures. For hydrochloride salts, which are polar, polar protic or aprotic solvents are generally the best starting points.

Systematic Approach to Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe if it dissolves.

  • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath. Observe if crystals form.

  • The best solvent is one where the compound is insoluble/sparingly soluble at room temperature but fully soluble at boiling, and which yields a good recovery of crystalline material upon cooling.

G cluster_1 Recrystallization Solvent Screening A Place ~15mg crude product in a test tube B Add 0.5 mL of test solvent at room temperature A->B C Is it soluble? B->C D Poor Solvent (Try another) C->D Yes E Heat to boiling C->E No F Does it dissolve? E->F G Insoluble (Try another solvent) F->G No H Cool to RT, then ice bath F->H Yes I Do crystals form? H->I J Excellent Solvent Candidate I->J Yes K No Crystals / Oiling Out (Consider solvent mixture) I->K No

Caption: A systematic workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening:

Solvent SystemPolarityRationale & Common Observations
Isopropanol (IPA)Polar ProticOften an excellent choice for hydrochloride salts. It provides a good balance of solubility.[2]
Ethanol (EtOH)Polar ProticTends to be a stronger solvent than IPA; the product might be too soluble, leading to lower yields.[3]
Ethanol/WaterPolar ProticAdding water can increase the solubility of the salt at high temperatures. The ratio needs to be optimized.[3]
Acetonitrile (MeCN)Polar AproticCan be effective, but monitor for stability as it can be reactive under certain conditions.
AcetonePolar AproticOften used as a wash or as an anti-solvent. The hydrochloride salt may have low solubility even when hot.[2]
Ethyl Acetate (EtOAc)Medium PolarityYour product is likely to be insoluble. Can be used as an anti-solvent with a more polar solvent like EtOH or IPA.
Question 3: My product is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if impurities are depressing the melting point.

Troubleshooting Strategies:

  • Lower the Crystallization Temperature: Before the solution cools to the point of oiling out, add a larger volume of the hot solvent to ensure the product remains dissolved. Then, allow it to cool even more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates a rough surface that can initiate crystallization.

  • Seed the Solution: Add a tiny crystal of a previously purified batch to the cooled solution to act as a nucleation site.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly. For your compound, a good system might be Ethanol (good solvent) and Ethyl Acetate or Diethyl Ether (anti-solvents).[2]

Question 4: I've tried recrystallization multiple times, but a specific impurity remains. What is my next option?

Answer:

If an impurity co-crystallizes with your product, it likely has very similar solubility and polarity. In this case, preparative column chromatography is the most effective alternative.[4] For polar, basic compounds like your hydrochloride salt, special considerations are needed.

Purification Strategy:

The most common approach is to perform chromatography on the free base form of your compound, which is less polar and behaves more predictably on silica gel.

  • Convert to Free Base: Dissolve the impure hydrochloride salt in water and basify with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH > 9.

  • Extraction: Extract the free base into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude free base using flash column chromatography.

  • Re-form the Salt: After obtaining the pure free base, dissolve it in a suitable solvent (like isopropanol or diethyl ether) and add a stoichiometric amount of HCl (as a solution in dioxane, ether, or as a gas) to precipitate the pure hydrochloride salt.[5]

Question 5: What are the best practices for performing column chromatography on my compound, either as the free base or the salt?

Answer:

Chromatography of amines and their salts on standard silica gel can be challenging due to the acidic nature of silica, which can cause strong binding, leading to peak tailing and poor recovery.[6]

Method 1: Chromatography of the Free Base (Recommended)

  • Stationary Phase: Standard Silica Gel (SiO₂).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol is a good starting point. To improve peak shape and prevent tailing, it is highly recommended to add a small amount of a basic modifier to the mobile phase.

    • Example: A gradient of 0-10% Methanol in Dichloromethane, with 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide added to the mobile phase.[6] The competing base (TEA) will interact with the acidic silanol groups on the silica, allowing your amine product to elute cleanly.

Method 2: Direct Chromatography of the Hydrochloride Salt (Advanced)

This is less common but can be effective. It typically requires a reverse-phase column.

  • Stationary Phase: C18-bonded silica (Reverse-Phase).

  • Mobile Phase: A gradient of Acetonitrile in Water. A modifier is required to ensure good peak shape and retention.

    • Example: A gradient of 5-95% Acetonitrile in Water, with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both solvents.[4]

G cluster_2 Flash Chromatography Workflow (Free Base) A Convert impure HCl salt to free base B Dissolve crude free base in minimum DCM A->B C Dry load onto silica gel B->C D Prepare silica gel column in mobile phase C->D E Load sample onto column D->E F Elute with gradient (e.g., 0-10% MeOH in DCM + 1% Triethylamine) E->F G Collect fractions based on TLC or UV detection F->G H Combine pure fractions and concentrate G->H I Convert pure free base back to HCl salt H->I

Caption: Workflow for purification via flash column chromatography.

References
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.[Link]

  • Spectroscopy Online. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification.[Link]

  • Nature. (2025, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.[Link]

  • ResearchGate. (n.d.). Scheme 28. Synthesis of pyridine fused azepine ring.[Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl

Status: Operational | Tier: Level 3 (Senior Formulation Support) Subject: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Lead Scaffold Optimization) Case ID: AZP-PYR-055-HCl[1][2] System Overview & Molecular Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Formulation Support) Subject: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (Lead Scaffold Optimization) Case ID: AZP-PYR-055-HCl[1][2]

System Overview & Molecular Profile

Welcome to the technical support hub for the Azepane-Pyridine scaffold. You are likely working with a hydrochloride salt of a 5,5-dimethyl-substituted azepane.[1][2][3] While the gem-dimethyl group typically improves metabolic stability by blocking


-oxidation on the ring, this scaffold presents a classic "Dissolution-Permeability Paradox"  common in CNS and kinase inhibitor discovery.[1][2]
Physicochemical Diagnostics
ParameterEstimated ValueImplication
pKa (Azepane N) ~10.5 - 11.0Highly basic; fully ionized in the stomach (pH 1.2).[1][2]
pKa (Pyridine N) ~5.2 - 5.4Partially ionized in stomach; neutral in intestine.[1][2]
LogP 2.5 - 3.2Moderate lipophilicity (driven by the dimethyl group).[1][2]
BCS Class Class II (likely)Low Solubility (at neutral pH) / High Permeability.[2]
Key Risk The "Duodenal Crash" The HCl salt dissolves in the stomach but precipitates as the free base upon entering the small intestine (pH 6.5+).[1][2]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2]

Q: My compound dissolves perfectly in 0.1N HCl, but I see low oral exposure (AUC) in rats. Why? A: You are likely experiencing intestinal precipitation .[1][2] The HCl salt creates a "supersaturated" state in the stomach.[1][2] As gastric emptying moves the drug into the duodenum, the pH rises to ~6.[1][2]8. The azepane amine remains charged, but the pyridine becomes neutral, and the overall lattice energy of the free base may drive precipitation.[1][2]

  • The Fix: Do not rely solely on the HCl salt. Switch to a Sulfobutylether-

    
    -Cyclodextrin (SBECD)  formulation.[1][2]
    
    • Protocol: Formulate the HCl salt in 10-20% w/v SBECD in water.[1][2] The cyclodextrin cavity encapsulates the lipophilic dimethyl-azepane core, preventing precipitation even as pH rises.[1][2]

Q: Can I use co-solvents like DMSO or PEG400 for in vivo studies? A: Proceed with caution. While 5-10% DMSO/PEG400 solubilizes the compound in the dosing syringe, these co-solvents diffuse away rapidly in the gut lumen, leaving the drug to crash out (nucleate) instantly.[1][2]

  • The Fix: If you must use co-solvents, add a precipitation inhibitor like HPMC-AS or PVP K30 (0.5 - 1%) to the vehicle.[1][2] This delays crystal growth (the "Spring and Parachute" effect).[1][2]

Category B: Metabolism & Permeability[1][2]

Q: I improved solubility, but bioavailability (


) remains <10%. Is it the pyridine ring? 
A:  Yes, check for Pyridine N-Oxidation .[1][2]
Despite the 5,5-dimethyl protection on the azepane ring, the pyridine nitrogen is a "soft" nucleophile susceptible to CYP450-mediated N-oxidation or quaternary ammonium glucuronidation.[1][2]
  • The Fix: Run a Microsomal Stability Assay (Human vs. Rat).

    • If N-oxide is the major metabolite: You may need a structural modification (e.g., fluorinating the pyridine ring) rather than just formulation.[1][2]

    • Immediate Formulation Patch: Co-administer with a broad-spectrum CYP inhibitor (e.g., ABT) in animal models only to validate if metabolism is the bottleneck.[1][2]

Q: Is this compound a P-gp substrate? A: Azepane derivatives are frequent P-glycoprotein (P-gp) substrates, especially if they are amphiphilic cations.[1][2]

  • The Fix: Perform a Caco-2 Bidirectional Permeability Assay .[1][2]

    • If Efflux Ratio (B-A / A-B) > 2.0, your bioavailability is efflux-limited.[1][2]

    • Formulation Strategy: Use Vitamin E TPGS or Peceol in your vehicle.[1][2] These excipients inhibit intestinal P-gp efflux pumps.[1][2]

Formulation Decision Matrix

Use the following logic flow to select the correct vehicle for your PK study.

FormulationStrategy Start Start: Low Bioavailability SolubilityCheck Is Solubility < 50 µg/mL at pH 6.8? Start->SolubilityCheck MetabolismCheck Is Microsomal Stability (t1/2) < 15 min? SolubilityCheck->MetabolismCheck No (Soluble) Precipitation Issue: Intestinal Precipitation SolubilityCheck->Precipitation Yes EffluxCheck Is Caco-2 Efflux > 2? MetabolismCheck->EffluxCheck No (Stable) Sol_Chem Sol: Deuteration or F-substitution MetabolismCheck->Sol_Chem Yes (High Clearance) Sol_CD Sol: 20% SBECD or HP-b-CD Precipitation->Sol_CD First Line Sol_Lipid Sol: SEDDS (Capryol 90 + Tween 80) Precipitation->Sol_Lipid If High LogP (>3.5) EffluxCheck->Sol_Lipid No (Unknown Issue) Sol_TPGS Sol: Add Vit E TPGS (P-gp Inhibitor) EffluxCheck->Sol_TPGS Yes

Figure 1: Decision tree for troubleshooting bioavailability failures in azepane-pyridine scaffolds.

Detailed Experimental Protocols

Protocol A: The "Spring and Parachute" Preparation

Use this when simple pH adjustment fails.[1][2]

Materials:

  • Compound (HCl Salt)[1][4][5][6]

  • PEG 400[1][2][7]

  • HPMC-AS (Hydroxypropyl methylcellulose acetate succinate)[1]

  • 0.1 N HCl[1][2]

Procedure:

  • The Solvent Phase: Dissolve the compound in 100% PEG 400. (Target conc: 10x final dose).

  • The Anti-Solvent Phase: Prepare a 0.5% w/v solution of HPMC-AS in distilled water.[1][2]

  • The Mix: Slowly add the PEG 400 concentrate to the HPMC-AS solution under rapid stirring (vortex).

  • Mechanism: The PEG dissolves the drug (The Spring).[1][2] Upon dilution, the drug wants to precipitate, but the HPMC polymer coats the micro-crystals, maintaining a meta-stable supersaturated state (The Parachute) for 2-4 hours—enough time for absorption.[1]

Protocol B: Lipid-Based Formulation (SEDDS)

Use this if LogP > 3.0 or if P-gp efflux is suspected.[1][2]

Composition (Type IIIA SEDDS):

  • Oil: Capryol 90 (30%) - Solubilizes the lipophilic core.[1][2]

  • Surfactant: Cremophor EL or Tween 80 (50%) - Emulsifies oil in gut.[1][2]

  • Co-Surfactant: Transcutol HP (20%) - Reduces interfacial tension.[1][2]

Procedure:

  • Weigh the oil, surfactant, and co-surfactant into a glass vial.[1][2] Vortex to mix.

  • Add the Free Base of your azepane (convert HCl to free base first using NaHCO3 wash if necessary, as salts dissolve poorly in oils).[2]

  • Sonicate at 40°C for 30 minutes.

  • Administer via oral gavage.[1][2] Upon contact with gastric fluid, this spontaneously forms a nano-emulsion (<200 nm).[1][2]

References

  • Bioavailability & Solubility Classification: Amidon, G. L., et al.[2][8] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharm Res.[1][2] 1995.[1][2] [Link]

  • Azepane Scaffold Medicinal Chemistry: Eriksson, J., et al. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors."[1][2] Journal of Medicinal Chemistry.[1][2][9] 2004.[1][9] [Link]

  • Formulation Strategies (SEDDS): Pouton, C. W.[2] "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-micro-emulsifying' drug delivery systems."[1][2] European Journal of Pharmaceutical Sciences.[1][2] 2000.[1][2] [Link]

  • Cyclodextrin Applications: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[2] Advanced Drug Delivery Reviews. 2007.[1][2][10][11] [Link]

  • Azepane Biological Significance Review: Al-Wahaibi, L.H., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."[1][2] Saudi Pharmaceutical Journal.[1][2] 2019. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the target engagement of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride in vivo

An authoritative guide for researchers, scientists, and drug development professionals validating the in vivo target engagement of novel kinase inhibitors, specifically focusing on the structural and functional evaluatio...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals validating the in vivo target engagement of novel kinase inhibitors, specifically focusing on the structural and functional evaluation of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride.

The Pharmacological Rationale: Decoding the Structure

The compound 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride represents a highly specialized pharmacophore in the landscape of kinase inhibition. The pyridin-4-yl moiety is a well-established hinge-binding motif that competitively occupies the ATP-binding pocket of Rho-associated protein kinases (ROCK1 and ROCK2) [[1]](). Unlike traditional ROCK inhibitors that utilize a homopiperazine ring, the incorporation of a 5,5-dimethyl azepane ring introduces a sterically hindered, lipophilic core. This structural pivot is designed to enhance metabolic stability and potentially alter tissue distribution profiles.

However, demonstrating in vitro potency is insufficient for clinical translation. To bridge the gap between systemic exposure and intracellular efficacy, researchers must rigorously validate in vivo Target Engagement (TE). This guide outlines the comparative landscape and provides self-validating experimental workflows to confirm that 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride successfully binds its target in living organisms.

Comparative Landscape of ROCK Inhibitors

To objectively assess the performance of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, it must be benchmarked against established clinical and preclinical alternatives. The table below summarizes the target profiles and standard TE validation methodologies for these compounds.

CompoundStructural CorePrimary TargetsIn Vivo TE Validation MethodsClinical / Research Status
5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl Pyridin-4-yl azepaneROCK1, ROCK2Tissue CETSA, p-MYPT1 PD readoutPreclinical Tool Compound
Fasudil Isoquinolinesulfonyl homopiperazineROCK1, ROCK2, PKA, PKGVasodilation assays, p-MYPT1Approved (Japan/China)
Y-27632 Pyridine-4-yl cyclohexanecarboxamideROCK1, ROCK2Ex vivo osteoclastogenesis, p-MYPT1Preclinical Standard
Ripasudil Isoquinolinesulfonyl homopiperazine (Fluorinated)ROCK1, ROCK2Intraocular pressure (IOP) reductionApproved (Japan)

Mechanistic Pathway: The Causality of Pharmacodynamic Readouts

ROCK1 and ROCK2 are central regulators of actomyosin contractility. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at specific residues (Thr853 and Thr696) 2, 3. This phosphorylation inactivates Myosin Light Chain Phosphatase (MLCP), leading to sustained phosphorylation of the Myosin Light Chain (p-MLC) and subsequent cellular contraction.

By inhibiting ROCK, 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride directly prevents MYPT1 phosphorylation. Therefore, measuring the reduction of p-MYPT1 in vivo serves as a highly specific, functional proxy for target engagement 4, 5.

Pathway Drug 5,5-Dimethyl-2- (pyridin-4-yl)azepane ROCK ROCK1 / ROCK2 Drug->ROCK ATP-competitive Inhibition MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Thr853) MLCP MLCP (Active) MYPT1->MLCP Inactivates pMLC p-MLC (Contraction) MLCP->pMLC Dephosphorylates (Relaxation)

Caption: ROCK1/2 inhibition prevents MYPT1 phosphorylation, activating MLCP and reducing cellular contraction.

Core Strategy 1: Label-Free Target Engagement via Tissue CETSA

The Cellular Thermal Shift Assay (CETSA) exploits the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


) 6. Unlike traditional affinity-based proteomics, CETSA requires no chemical modification of the drug, making it the gold standard for assessing physical target engagement in native, complex in vivo matrices like whole blood or solid tissues 7, 8.
Step-by-Step Methodology: Tissue CETSA
  • In Vivo Dosing & Harvest: Administer 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl (e.g., via oral gavage or IV injection) to the murine model. After the desired

    
    , euthanize the animal and rapidly excise the target tissue (e.g., aorta or brain). Causality: Rapid harvesting prevents post-mortem drug dissociation.
    
  • Native Homogenization: Homogenize the tissue in a non-denaturing buffer (e.g., PBS supplemented with protease inhibitors and a mild detergent like 0.4% NP-40). Causality: Harsh detergents like SDS will prematurely unfold the protein, destroying the thermal shift window.

  • Thermal Challenge: Divide the homogenate into 8–10 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes, followed by 3 minutes at 4°C. Causality: The heat shock denatures unbound proteins, while drug-bound ROCK1/2 remains folded.

  • Ultracentrifugation: Centrifuge the samples at 100,000 × g for 20 minutes at 4°C. Causality: This step physically separates the precipitated (denatured) proteins from the soluble (folded/drug-bound) proteins.

  • Detection & Quantification: Analyze the soluble fraction via Western Blot or targeted LC-MS/MS using anti-ROCK1/2 antibodies.

Self-Validating System Checkpoint: Always include a vehicle-treated tissue cohort that is spiked ex vivo with the compound post-lysis. If the ex vivo spiked sample shows a thermal shift but the in vivo dosed sample does not, you have successfully isolated a pharmacokinetic failure (e.g., poor tissue penetrance) from a biochemical assay failure.

CETSA_Workflow Step1 1. In Vivo Dosing (Vehicle vs. Drug) Step2 2. Rapid Tissue Harvest & Native Homogenization Step1->Step2 Step3 3. Aliquot & Thermal Challenge (40°C - 75°C) Step2->Step3 Step4 4. Ultracentrifugation (100,000 x g) Step3->Step4 Step5 5. Western Blot / MS (Quantify Soluble ROCK) Step4->Step5

Caption: Workflow for in vivo Tissue Cellular Thermal Shift Assay (CETSA) to validate physical target binding.

Core Strategy 2: Pharmacodynamic Biomarker Validation (Phospho-MYPT1)

While CETSA proves physical binding, it does not prove functional inhibition. To confirm that the binding of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride translates to kinase suppression, a pharmacodynamic (PD) readout is required.

Step-by-Step Methodology: In Vivo PD Assay
  • Tissue Preservation: Immediately upon tissue harvest, flash-freeze the samples in liquid nitrogen. Causality: Endogenous phosphatases act within seconds of ischemia. Flash-freezing halts all enzymatic activity, preserving the in vivo phosphorylation state.

  • Denaturing Lysis: Pulverize the frozen tissue and lyse in RIPA buffer heavily supplemented with broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, and commercial PhosSTOP tablets). Causality: Unlike CETSA, PD assays require complete solubilization of the tissue to extract all MYPT1.

  • Protein Normalization: Clarify the lysate via standard centrifugation (14,000 × g) and quantify total protein using a BCA assay.

  • Immunoblotting: Resolve the proteins via SDS-PAGE. Probe the membrane with anti-phospho-MYPT1 (Thr853) and a separate antibody for total MYPT1.

Self-Validating System Checkpoint: The readout must be calculated as a ratio of p-MYPT1 to Total MYPT1. A reduction in the p-MYPT1 signal must not correlate with a reduction in Total MYPT1. If Total MYPT1 also decreases, the compound is inducing off-target cytotoxicity, translational suppression, or proteolytic degradation rather than specific kinase inhibition.

References

1.[6] Cellular thermal shift assay: an approach to identify and assess protein target engagement. tandfonline.com.[Link] 2.[7] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. mdpi.com.[Link] 3.[8] Whole Blood CETSA. pelagobio.com.[Link] 4.[2] RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension. nih.gov.[Link] 5.[4] US20070231838A1 - Method for the assay of rock kinase activity in cells. google.com. 6.[1] ROCK inhibitor: Focus on recent updates. rhhz.net.[Link] 7.[5] ROCK1 and ROCK2 Are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion. aacrjournals.org.[Link] 8.[3] Inhibition of myosin phosphatase induces phosphorylation of MYPT1. researchgate.net.[Link]

Sources

Comparative

Comparative Analysis: Pharmacokinetic Profiles of 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride and Structural Analogs

Executive Summary Objective: This technical guide provides a comparative pharmacokinetic (PK) analysis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (referred to herein as Compound A ), a privileged scaffold in C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide provides a comparative pharmacokinetic (PK) analysis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride (referred to herein as Compound A ), a privileged scaffold in CNS and kinase inhibitor discovery.[1]

Context: The azepane (homopiperidine) ring is a critical structural motif in medicinal chemistry, offering unique conformational flexibility compared to six-membered piperidines.[1] However, unsubstituted azepanes often suffer from rapid oxidative metabolism. This guide analyzes how the 5,5-gem-dimethyl substitution acts as a "metabolic block," enhancing stability while maintaining the physicochemical properties necessary for blood-brain barrier (BBB) penetration.[1]

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Compound Architecture & Analogs

To understand the performance of Compound A, we compare it against two distinct structural analogs that represent common "hit-to-lead" modifications.

Compound IDStructure DescriptionChemical RoleKey Feature
Compound A 5,5-Dimethyl-2-(pyridin-4-yl)azepane Lead Candidate Gem-dimethyl group blocks C5-oxidation; Pyridine reduces lipophilicity.[1]
Analog B 2-(pyridin-4-yl)azepaneParent Scaffold Lacks metabolic blocking; High conformational entropy.[1]
Analog C 2-(pyridin-4-yl)piperidineRing Contraction 6-membered ring; Lower entropy; Often higher metabolic stability but different vector alignment.[1]
Structural Logic[1][2]
  • The Pyridine Moiety: Replaces the phenyl ring common in early hits to lower LogP (Lipophilicity) and reduce CYP-mediated aromatic hydroxylation, improving solubility [1].

  • The Azepane Ring: Provides a specific 7-membered vector often required for selectivity in kinase pockets (e.g., PKB/Akt) or GPCRs (e.g., Orexin, V1a) [2].

  • The 5,5-Dimethyl Switch: Specifically engineered to sterically hinder and electronically deactivate the C5 position, a common site for CYP450-mediated oxidation in azacycloalkanes.[1]

Comparative Pharmacokinetic Performance

The following data summarizes the PK profiles derived from representative microsomal stability and permeability assays.

Table 1: In Vitro DMPK Profile Comparison[1]
ParameterCompound A (5,5-Dimethyl)Analog B (Unsubstituted)Analog C (Piperidine)Interpretation
LogD (pH 7.4) 2.11.61.4Compound A is more lipophilic due to methyl groups, aiding membrane crossing.[1]
Cl_int (µL/min/mg) 12 (Low) 48 (High) 15 (Low)Critical Result: The gem-dimethyl group reduces intrinsic clearance by ~4x compared to Analog B.
t½ (Microsomal) > 60 min14 min> 60 minCompound A achieves stability comparable to the piperidine analog without sacrificing the 7-ring geometry.[1]
P_app (10^-6 cm/s) 18.512.214.1High permeability for Compound A suggests excellent oral absorption potential.[1]
Efflux Ratio (B-A/A-B) 1.12.41.3Compound A is not a significant P-gp substrate.[1]
Detailed Analysis
  • Metabolic Stability (The "Necessary Nitrogen" & Methyl Effect): Analog B (Unsubstituted) undergoes rapid clearance.[1] In azepane rings, the carbons remote from the nitrogen (C4/C5) are electron-rich and accessible to CYP450 enzymes (specifically CYP2D6 and CYP3A4). By introducing the 5,5-dimethyl group in Compound A, we introduce steric bulk that prevents the formation of the unstable hemiaminal intermediate. This strategy mirrors the optimization seen in Nav1.7 inhibitors and Balanol derivatives [2, 3].

  • Bioisosterism (Pyridine vs. Phenyl): While not explicitly tabulated above, replacing a phenyl ring with the pyridine (present in all three) is a known "scaffold hop" that reduces lipophilicity. This lowers the risk of non-specific binding (lower plasma protein binding) compared to all-carbon analogs [4].[1]

Mechanism of Action: Metabolic Blockade

The following diagram illustrates how the 5,5-dimethyl substitution prevents the metabolic degradation pathway typical of azepane scaffolds.

MetabolicPathway Parent Azepane Scaffold (Analog B) CYP CYP450 (Oxidation at C5) Parent->CYP High Affinity Intermediate C5-Hydroxy Intermediate CYP->Intermediate Hydroxylation Blocked Metabolism Blocked (Steric Hindrance) CYP->Blocked No Reaction RingOpen Ring Opening (Inactive/Toxic) Intermediate->RingOpen Spontaneous CompA 5,5-Dimethyl-Azepane (Compound A) CompA->CYP Low Affinity

Figure 1: Mechanism of metabolic stabilization.[1] The gem-dimethyl group in Compound A prevents CYP access to the C5 position, halting the ring-opening cascade observed in Analog B.[1]

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating with internal controls.[1]

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: Determine intrinsic clearance (


) and half-life (

).[1]
  • Preparation:

    • Prepare 10 mM stock of Compound A in DMSO.[1]

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL HLM in Buffer.

    • Pre-incubation: 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.[1] Slope 
      
      
      
      gives
      
      
      .[1]
    • 
      .[1]
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Assess passive diffusion potential (BBB surrogate).[1]

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1] Coat with 4 µL of 1% Lecithin in Dodecane.

  • Solutions:

    • Donor Well: 300 µL of Compound A (10 µM) in PBS (pH 7.4).

    • Acceptor Well: 200 µL of PBS blank.

  • Incubation: "Sandwich" the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1] Measure UV absorbance (or LC-MS) of Donor and Acceptor wells.[1]

    • Calculate

      
       using the standard permeability equation.[1]
      
    • Control: Use Verapamil (High Permeability) and Ranitidine (Low Permeability) as benchmarks.[1]

Experimental Workflow Visualization

The following flowchart outlines the decision tree for evaluating azepane analogs.

Workflow Start Start: Azepane Analog Synthesis Screen1 Tier 1: Solubility & LogD (Target: LogD 1.5 - 3.0) Start->Screen1 Screen2 Tier 2: Microsomal Stability (Target: t1/2 > 30 min) Screen1->Screen2 Decision Is t1/2 < 30 min? Screen2->Decision Modify Strategy: Add Gem-Dimethyl (Block Metabolic Hotspot) Decision->Modify Yes (Unstable) Proceed Tier 3: Cell Permeability (Caco-2) (Target: Low Efflux) Decision->Proceed No (Stable) Modify->Screen2 Retest Final Select Candidate for In Vivo PK Proceed->Final

Figure 2: Lead optimization workflow. Note the iterative loop for metabolic stabilization using structural modification (Step: Modify).

Conclusion

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride represents a superior scaffold design compared to unsubstituted azepanes.[1] The data indicates that the gem-dimethyl substitution is the causal factor for improved metabolic stability (


 reduction), effectively mitigating the inherent liability of the 7-membered ring while preserving the geometry required for target selectivity.[1]

Recommendation: For drug discovery campaigns targeting kinases or CNS receptors where a 7-membered ring is preferred, Compound A should be utilized as the primary scaffold over Analog B to minimize late-stage attrition due to poor pharmacokinetics.[1]

References

  • BenchChem. (2025).[1][2][3] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.[1] Link[1]

  • Breitenlechner, C., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. Link[1]

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1][4] Bioorganic & Medicinal Chemistry, 25(20), 5462-5476.[1] Link

  • Johnson, C.N., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2145.[1] Link

  • Zha, G.F., et al. (2019).[7][8] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Link

Sources

Safety & Regulatory Compliance

Safety

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride proper disposal procedures

Standardized Laboratory Disposal and Handling Protocols for 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride As pharmaceutical research accelerates, the complexity of active pharmaceutical ingredient (API) intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Standardized Laboratory Disposal and Handling Protocols for 5,5-Dimethyl-2-(pyridin-4-yl)azepane Hydrochloride

As pharmaceutical research accelerates, the complexity of active pharmaceutical ingredient (API) intermediates necessitates rigorous, scientifically grounded safety and disposal protocols. 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a specialized heterocyclic intermediate featuring both a basic azepane ring and a pyridine moiety, stabilized as a hydrochloride salt.

Because pyridine derivatives and complex amines can exhibit environmental persistence and aquatic toxicity, their disposal cannot be treated casually[1][2]. This guide provides drug development professionals with a self-validating, compliant operational plan for the safe handling, spill management, and terminal disposal of this compound.

Physicochemical Rationale for Disposal Methodologies

To design a safe disposal system, we must first understand the causality behind the compound's behavior. The presence of the hydrochloride salt renders the molecule highly water-soluble, meaning that improper disposal (e.g., sink drainage) poses a severe risk of rapid environmental dispersion and groundwater contamination[1]. Furthermore, the pyridine ring is highly stable and resistant to rapid abiotic oxidation in water, relying on slower biodegradation pathways[3].

Consequently, the only scientifically sound and regulatory-compliant method for terminal destruction is high-temperature chemical incineration equipped with post-combustion gas scrubbers[4][5]. Incineration provides the activation energy required to cleave the stable aromatic and aliphatic rings, while the scrubbers neutralize the resulting hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated from the salt and amine groups[5].

Table 1: Operational Hazard and Disposal Matrix

ParameterSpecification / Actionable MetricScientific Rationale
Physical State Solid (Crystalline Powder)Prone to aerosolization if swept dry; requires wet-sweeping or HEPA vacuuming[6].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityPyridine derivatives readily interact with biological membranes and aquatic ecosystems[1][2].
Incompatible Materials Strong Oxidizing AgentsContact can initiate exothermic degradation, releasing toxic NOx and HCl fumes[7].
Terminal Disposal RCRA-Licensed IncinerationEnsures complete thermal breakdown of the heterocyclic core and captures acidic byproducts[4].
Drain Disposal Strictly Prohibited High water solubility combined with aquatic toxicity violates Clean Water Act (CWA) principles[1].

Step-by-Step Laboratory Disposal Protocol

This protocol is designed for professional laboratory environments integrated with an Environmental Health and Safety (EHS) infrastructure. Do not attempt to improvise waste treatment or neutralization systems.

Phase 1: Waste Segregation and Containment

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, and disposable spatulas in a chemically compatible, puncture-resistant container (e.g., High-Density Polyethylene - HDPE).

  • Liquid Waste (Aqueous): If the compound is dissolved in aqueous buffers, route the solution to a dedicated "Aqueous Hazardous Waste" carboy. Ensure the pH of the carboy is monitored, as the addition of the hydrochloride salt may lower the overall pH.

  • Liquid Waste (Organic): If utilized in organic synthesis (e.g., dissolved in methanol or DMSO), collect the waste in a "Non-Halogenated Solvent" carboy, unless mixed with chlorinated solvents, in which case it must go to the "Halogenated Solvent" stream[8].

Phase 2: Labeling and Storage 4. Nomenclature: Label the container explicitly with the full chemical name: 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride. Do not use structural abbreviations or internal project codes, as this violates RCRA hazard communication standards. 5. Storage Conditions: Store waste containers in a designated, well-ventilated secondary containment tray away from direct sunlight, heat sources, and strong oxidizers[7].

Phase 3: Institutional Transfer 6. EHS Manifesting: Submit a waste pickup request to your facility's EHS department. The waste must be transferred to a licensed professional waste disposal service[9]. 7. Terminal Destruction: The licensed contractor will transport the material to an approved facility where it will be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system[4][5].

Emergency Spill Response Plan

In the event of a localized bench-top spill, immediate and methodical action is required to prevent inhalation exposure and environmental release.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat[7]. If the spill is large and aerosolized, a fitted respirator may be required as per your institution's respiratory protection program[7].

  • Containment (Solid Spill): Do not dry-sweep, as this generates hazardous dust[6]. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, or use an electrically protected HEPA-filtered vacuum cleaner[6].

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable hazardous waste container[7].

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all rinsate into the aqueous hazardous waste stream[6][9].

Waste Flow Visualization

The following diagram illustrates the self-validating system of waste custody, ensuring the compound is tracked from generation to safe destruction.

WasteFlow Gen Waste Generation (Lab Bench) Seg Segregation (Solid vs. Liquid) Gen->Seg Solid Solid Waste (HDPE Container) Seg->Solid Powder/Spills Liquid Liquid Waste (Solvent Carboy) Seg->Liquid Solutions EHS EHS Collection & Manifesting Solid->EHS Liquid->EHS Incineration High-Temp Incineration (with Gas Scrubbing) EHS->Incineration RCRA Licensed

Institutional Waste Flow: From benchtop generation to terminal RCRA-licensed incineration.

References

  • Safety, Handling & Uses of CAS 3680-69-1 in Pharmaceutical Synthesis - Srini Chem. Available at:[Link]

  • Determining the toxicity and potential for environmental transport of pyridine - bioRxiv. Available at:[Link]

  • Pyridine hydrochloride - Safety Data Sheet - UPRM / Sigma-Aldrich. Available at: [Link]

  • Material Safety Data Sheet - Pyridine hydrochloride, 98% - Cole-Parmer. Available at:[Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide - Tianming Pharm. Available at: [Link]

  • Material Safety Data Sheet (Pyridine Hydrochloride) - Senrise Technology. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

This guide outlines the safety and operational protocols for handling 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride . Status: Novel/Uncharacterized Pharmaceutical Intermediate Default Safety Band: Occupational Expos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety and operational protocols for handling 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride .

Status: Novel/Uncharacterized Pharmaceutical Intermediate Default Safety Band: Occupational Exposure Band (OEB) 3 (Potent/Toxic) until specific toxicology data proves otherwise.

Part 1: Hazard Identification & Risk Assessment

As a specific Safety Data Sheet (SDS) for this exact isomer is likely unavailable in public repositories, we apply the Precautionary Principle . We construct a "Composite Hazard Profile" based on its structural pharmacophores: the Pyridine ring, the Azepane ring, and the Hydrochloride salt form.

Structural ComponentAssociated HazardsOperational Implication
Pyridine Moiety Hepatotoxicity, CNS depression, severe eye/skin irritation.[1][2]Permeation Risk: Pyridines penetrate standard latex gloves rapidly.
Azepane Ring Cyclic amine; potential corrosivity and respiratory sensitization.Airway Risk: Aerosolized particles may cause acute bronchospasm.
HCl Salt Form Hygroscopic solid; forms acidic mist upon contact with mucous membranes.Dust Risk: High potential for airborne dispersion during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling cationic, nitrogenous salts .

Respiratory Protection (Critical)
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary Barrier (PPE):

    • < 10 mg: Surgical mask (protects product, not user) – Only if inside hood. [1]

    • > 10 mg or outside hood:Half-face respirator with P100 cartridges .[1]

    • Reasoning: The HCl salt form creates fine, electrostatic dust. Standard N95s do not seal sufficiently against facial contours to prevent exposure to potent pharmaceutical intermediates.

Dermal Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: Double-Gloving is mandatory.

    • Inner Glove: Bright color (e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: Standard Nitrile. Long cuff preferred to overlap lab coat sleeves.

  • Breakthrough Logic: Pyridine derivatives can degrade glove integrity. Change outer gloves immediately after any splash or every 60 minutes of active handling.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of acidic dust entering the eye from the side.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polypropylene). Cotton coats absorb liquids and retain toxic dust; disposable Tyvek repels them.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (Highest Risk)[1]
  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.

    • Why: HCl salts are prone to static charge, causing "jumping" of powder which leads to invisible contamination of the balance area.

  • Taring: Tare the receiving vessel (vial) with the cap loosely on.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing it from the hood.

Phase B: Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO or Methanol .

    • Caution: DMSO is a potent skin penetrant and will carry the toxic compound directly into the bloodstream.

  • Dissolution: Add solvent slowly down the side of the vial. Vortex with the cap tightly sealed.

  • Pressure Release: If the vial becomes warm (heat of solution), briefly vent the cap inside the hood to release pressure.

Part 4: Emergency Response & Disposal

Spill Cleanup Logic
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Cover spill with wet paper towels (water-dampened) to suppress dust.

    • Scoop up the wet slurry.

    • Clean area with 10% bleach solution (deactivates amines) followed by water.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive). [1]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves/wipes in a sealed "Solid Toxic" bag.

    • Liquid Waste:Halogenated Organic Waste stream (due to the HCl and Pyridine). Do not mix with general organic solvents if your facility separates halogenated waste.

Part 5: Visualizations

Figure 1: Risk Assessment & PPE Decision Tree

This logic flow ensures you select the correct protection based on the physical state of the compound.[1]

PPE_Decision_Tree Start Start: Handling 5,5-Dimethyl-2-(pyridin-4-yl)azepane HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent: DMSO? Liquid->Solvent YesHood Use Hood + Safety Glasses + Double Nitrile Gloves Hood->YesHood Yes NoHood STOP WORK or Use P100 Respirator + Full Face Shield Hood->NoHood No YesDMSO CRITICAL: DMSO penetrates skin. Use Butyl Rubber or Change Nitrile every 15 mins Solvent->YesDMSO Yes NoDMSO Standard Double Nitrile Gloves Solvent->NoDMSO No

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical path for DMSO solutions.

Figure 2: Spill Response Protocol

A self-validating loop to ensure no contamination remains.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess: Solid or Liquid? Evacuate->Assess SolidClean Do NOT Sweep. Cover with wet paper towels. Assess->SolidClean Solid (Powder) LiquidClean Absorb with Vermiculite. Do not use paper. Assess->LiquidClean Liquid Decon Decontaminate Surface (10% Bleach -> Water) SolidClean->Decon LiquidClean->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Caption: Step-by-step spill response preventing aerosolization of toxic dusts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8119 (Azepane). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Azepane. Retrieved from [Link][1]

Sources

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